4,4-Dimethylpentan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCCSXOVAVKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560534 | |
| Record name | 4,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18925-44-5 | |
| Record name | 4,4-Dimethylpentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine: Chemical Properties, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4,4-dimethylpentan-1-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a primary aliphatic amine with a neopentyl-like structural feature. Its unique structure, characterized by a quaternary carbon, imparts specific physical and chemical properties that are of interest in various chemical applications, including its potential use as a building block in medicinal chemistry.
Chemical Structure
The structure of this compound is depicted below.
Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 18925-44-5[1] |
| Molecular Formula | C₇H₁₇N[1] |
| SMILES | CC(C)(C)CCCN[1] |
| InChI | InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3[1] |
| InChIKey | MJOCCSXOVAVKFC-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including reaction setups, purification procedures, and formulation development.
| Property | Value | Source |
| Molecular Weight | 115.22 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 30-32 °C | |
| Boiling Point | 134.86 °C (Predicted) | Chemchart |
| Density | 0.79 g/cm³ (Predicted) | Chemchart |
| Solubility | Poorly soluble in water; moderately soluble in methanol and ethyl acetate. | |
| pKa (Predicted) | 10.5 ± 0.3 | ChemAxon |
| LogP (Predicted) | 2.1932 | ChemScene |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
4,4-Dimethylpentanal + NH₃ + Reducing Agent → this compound
Materials:
-
4,4-Dimethylpentanal
-
Ammonia (e.g., 7N solution in methanol)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃))[2][3]
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethylpentanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the flask.
-
To facilitate imine formation, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by distillation under reduced pressure. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed. Due to the basic nature of the amine, it is advisable to treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine, ~1-2% v/v in the eluent) to prevent tailing and improve separation. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The protons on the carbon adjacent to the amine group (C1) would appear as a triplet, while the protons of the methyl groups would appear as a singlet. The N-H protons of the primary amine typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the nitrogen (C1) would be deshielded compared to the other methylene carbons.
Infrared (IR) Spectroscopy
As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the IR spectrum. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for aliphatic amines include alpha-cleavage, leading to the formation of a stable iminium cation.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature did not yield any specific information regarding the biological activity or involvement of this compound in any signaling pathways. While structurally related compounds, such as 1,4-dimethylamylamine (DMAA), are known to have stimulant properties, no such data has been reported for this compound. Further research is required to elucidate any potential pharmacological effects of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage. It may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has summarized the key chemical properties, structural information, and relevant experimental considerations for this compound. While a specific, validated synthesis protocol and data on its biological activity are currently lacking in the public domain, the information provided herein should serve as a solid foundation for researchers and scientists working with this compound. Further investigation into its synthesis and potential pharmacological effects is warranted.
References
An In-depth Technical Guide to the Physical Properties of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentan-1-amine, a primary alkylamine, serves as a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry.[1] A thorough understanding of its physical properties is fundamental for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its chemical structure and a common experimental workflow.
Molecular Structure
The structural arrangement of this compound, with its sterically hindered neopentyl group, significantly influences its physical and chemical behavior.
Caption: 2D chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported values from different sources, which may be attributed to the use of predictive models versus experimental determination.
| Physical Property | Value | Source |
| Molecular Formula | C7H17N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1][3] |
| Boiling Point | 132.87 °C (Predicted) | ChemChart |
| 134.86 °C (Predicted) | ChemChart | |
| Melting Point | 30-32 °C | [1] |
| -26.87 °C (Predicted) | ChemChart | |
| Density | 0.79 g/cm³ (Predicted) | ChemChart |
| Water Solubility | 3391.09 mg/L (Predicted) | ChemChart |
| 13309 mg/L (Predicted) | ChemChart | |
| Appearance | Crystalline solid | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for key physical constants.
Melting Point Determination
The melting point is a critical indicator of purity.[4]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5]
-
Capillary tubes[5]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.[5] The sample is packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the melting range.
-
Purity Assessment: A narrow melting range close to the literature value for a pure substance suggests high purity. Impurities tend to depress and broaden the melting range.[4]
Boiling Point Determination
The boiling point provides insight into the volatility of a liquid and the strength of its intermolecular forces.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure (Capillary Method): [6][7][8]
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath and heated gently.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, seen as a steady stream of bubbles.[7]
-
Cooling and Measurement: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentan-1-amine is a primary aliphatic amine that serves as a versatile chemical intermediate in organic synthesis. Its unique structural feature, a neopentyl group, provides significant steric hindrance, which can be strategically employed to influence reaction selectivity and enhance the metabolic stability of derivative compounds. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its synonyms, CAS registry number, and relevant experimental protocols, with a focus on its applications in synthetic chemistry and as a building block in drug discovery.
Chemical Identification and Properties
The fundamental identification and physicochemical properties of this compound and its hydrochloride salt are summarized below.
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 18925-44-5[1] | 1266694-57-8[2] |
| Molecular Formula | C₇H₁₇N[1] | C₇H₁₈ClN[2] |
| Molecular Weight | 115.22 g/mol [1] | 151.68 g/mol [2] |
| IUPAC Name | This compound[1] | Not Applicable |
-
(4,4-dimethylpentyl)amine
-
1-Pentanamine, 4,4-dimethyl-
-
4,4-dimethylpentylamine
Physical and Chemical Data
A compilation of key physical and chemical data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 30-32 °C | |
| Boiling Point | 134.86 °C (Predicted) | [3] |
| Density | 0.79 g/cm³ (Predicted) | [3] |
| Flash Point | 41.59 °C (Predicted) | [3] |
| Water Solubility | 3391.09 mg/L (Predicted) | [3] |
| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | |
| 13C NMR Spectra | Data available | [1] |
Applications in Organic Synthesis and Drug Development
This compound is a valuable building block in organic synthesis. The primary amine group can readily undergo a variety of chemical transformations, including acylation, sulfonation, and alkylation. The sterically demanding neopentyl group can impart unique properties to the resulting molecules, such as increased stability and altered biological activity.
In the pharmaceutical industry, derivatives of this compound are explored as potential drug candidates. For instance, the incorporation of this moiety can be a strategy to enhance the efficacy and reduce the side effects of certain anti-inflammatory drugs. The broader class of dimethylamine derivatives has shown a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties, highlighting the importance of such scaffolds in medicinal chemistry.
Experimental Protocols
While specific synthetic protocols for this compound are not detailed in the provided search results, a general and highly relevant experimental methodology for the functionalization of similar aliphatic amines is described. The following protocols for δ-C(sp³)–H functionalization via dual photoredox and palladium catalysis can be adapted for reactions involving this compound.
General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Borylation of Aliphatic Amines[5]
-
In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, add the aliphatic amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the appropriate ligand (20 mol %, 0.02 mmol), diboron reagent (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).
-
Purge the reaction mixture with O₂.
-
Introduce MeCN (2 mL) into the reaction tube using a syringe.
-
Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 24 hours.
General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Thioarylation of Aliphatic Amines[6]
-
In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh the amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the corresponding ligand (20 mol %, 0.02 mmol), disulfide (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).
-
Purge the reaction mixture with O₂.
-
Add MeOH (2 mL) to the reaction mixture via a syringe.
-
Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 28 hours.
General Procedure for Dual Photoredox Pd-Catalyzed δ-C–H Olefination of Aliphatic Amines[6]
-
To a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, add the amine (0.1 mmol), Pd(OAc)₂ (10 mol %, 0.01 mmol), the corresponding ligand (20 mol %, 0.02 mmol), acrylate (2 equiv., 0.2 mmol), and fluorescein (5 mol %, 0.005 mmol).
-
Introduce DCE (2 mL) into the reaction mixture with a syringe.
-
Place the tube in a white LED setup and stir the reaction mixture vigorously (at 1000 rpm) for 24 hours.
Visualizing Synthetic Utility
As no specific signaling pathways involving this compound have been described, the following diagram illustrates a generalized experimental workflow for its use as a synthetic precursor.
Caption: Synthetic pathways from this compound.
The following diagram illustrates a logical workflow for a research project focused on developing new chemical entities from this compound.
Caption: Drug discovery workflow using the amine scaffold.
References
Spectroscopic Profile of 4,4-Dimethylpentan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4,4-Dimethylpentan-1-amine, a primary amine with potential applications in organic synthesis and pharmaceutical development. Due to the limited availability of public experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and available database information. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided, along with a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the predicted and known spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (-CH₂-N) | ~ 2.7 | Triplet | 2H | ~ 7 |
| H-2 (-CH₂-) | ~ 1.5 | Multiplet | 2H | - |
| H-3 (-CH₂-) | ~ 1.2 | Multiplet | 2H | - |
| H-5 (-C(CH₃)₃) | ~ 0.9 | Singlet | 9H | - |
| -NH₂ | ~ 1.1 (variable) | Broad Singlet | 2H | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (-CH₂-N) | ~ 45 |
| C-2 (-CH₂-) | ~ 35 |
| C-3 (-CH₂-) | ~ 40 |
| C-4 (-C(CH₃)₃) | ~ 30 |
| C-5 (-C(CH₃)₃) | ~ 29 |
Note: The ¹³C NMR spectrum for this compound is noted as available on SpectraBase, though direct access to the data was not publicly available at the time of this writing.[1]
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3380 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium (two peaks) |
| 2960 - 2850 | C-H Stretch (alkane) | Strong |
| 1650 - 1580 | N-H Bend (scissoring) | Medium |
| 1470 - 1450 | C-H Bend (CH₂) | Medium |
| 1365 | C-H Bend (t-butyl) | Strong |
| 1100 - 1000 | C-N Stretch | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data[1]
| m/z | Ion |
| 116.14338 | [M+H]⁺ |
| 115.13555 | [M]⁺ |
| 100 | [M-CH₃]⁺ |
| 57 | [C₄H₉]⁺ (t-butyl cation) |
| 30 | [CH₂NH₂]⁺ |
Note: The molecular weight of this compound is 115.22 g/mol .[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Data Acquisition:
-
Introduce the sample into the ion source (e.g., electron ionization - EI).
-
The molecules are ionized and fragmented.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for Spectroscopic Identification of an Organic Compound.
References
An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 4,4-dimethylpentan-1-amine, a valuable building block in pharmaceutical and chemical research. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as neohexylamine, is a primary amine characterized by a sterically hindered neopentyl group. This structural feature imparts unique properties to molecules incorporating this moiety, influencing their metabolic stability and receptor binding profiles. Consequently, it is a sought-after intermediate in the synthesis of novel organic compounds and active pharmaceutical ingredients. This guide explores two principal pathways for its synthesis: the reduction of 4,4-dimethylpentanenitrile and the reduction of 4,4-dimethylpentanamide.
Synthesis Route 1: Reduction of 4,4-Dimethylpentanenitrile
A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 4,4-dimethylpentanenitrile. This transformation can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with a metal hydride.
Catalytic Hydrogenation
Catalytic hydrogenation offers a scalable and often cleaner alternative for nitrile reduction. This method involves the use of hydrogen gas in the presence of a metal catalyst.
Experimental Protocol:
A solution of 4,4-dimethylpentanenitrile (1.0 eq) in a suitable solvent such as methanol or ethanol is introduced into a high-pressure reaction vessel containing a catalytic amount of a hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C) or Raney Nickel. The vessel is then purged with an inert gas, followed by pressurization with hydrogen gas (e.g., 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) until the uptake of hydrogen ceases. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by distillation.
Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[1] This method is particularly useful for smaller-scale laboratory preparations.
Experimental Protocol:
A solution of 4,4-dimethylpentanenitrile (1.0 eq) in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of an excess of lithium aluminum hydride (LiAlH₄, e.g., 1.5-2.0 eq) in the same solvent, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period of time to ensure complete conversion. The reaction is then carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate the aluminum salts. The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed by rotary evaporation, and the resulting this compound can be purified by distillation.
Synthesis Route 2: Reduction of 4,4-Dimethylpentanamide
An alternative pathway to this compound involves the reduction of the corresponding amide, 4,4-dimethylpentanamide. This starting material can be prepared from 4,4-dimethylpentanoic acid.
Reduction of 4,4-Dimethylpentanamide with Lithium Aluminum Hydride (LiAlH₄)
Similar to the reduction of nitriles, LiAlH₄ is a highly effective reagent for the reduction of amides to amines.[1]
Experimental Protocol:
In a procedure analogous to the nitrile reduction, a solution of 4,4-dimethylpentanamide (1.0 eq) in a dry ethereal solvent is added cautiously to a stirred suspension of excess LiAlH₄ (e.g., 2.0-3.0 eq) under an inert atmosphere. The reaction is stirred, typically at reflux, to drive it to completion. The workup procedure is identical to that described for the LiAlH₄ reduction of the nitrile, involving a careful quench, filtration of the aluminum salts, extraction, drying, and purification by distillation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthesis routes. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Synthesis Route | Starting Material | Reducing Agent/Catalyst | Typical Yield (%) | Purity (%) |
| 1.1 Catalytic Hydrogenation | 4,4-Dimethylpentanenitrile | H₂ / Pd/C or Raney Ni | 70-90 | >95 |
| 1.2 LiAlH₄ Reduction | 4,4-Dimethylpentanenitrile | LiAlH₄ | 65-85 | >95 |
| 2.1 LiAlH₄ Reduction | 4,4-Dimethylpentanamide | LiAlH₄ | 75-90 | >95 |
Conclusion
The synthesis of this compound can be reliably achieved through the reduction of either 4,4-dimethylpentanenitrile or 4,4-dimethylpentanamide. The choice of method may depend on the available equipment, scale of the synthesis, and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale syntheses due to its operational simplicity and avoidance of pyrophoric metal hydrides. For laboratory-scale preparations, reduction with lithium aluminum hydride offers a versatile and high-yielding alternative. Careful execution of the described protocols and purification procedures will afford the target amine in good yield and high purity, ready for its application in further synthetic endeavors.
References
molecular weight and formula of 4,4-Dimethylpentan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethylpentan-1-amine, a versatile intermediate in organic synthesis. Due to its specific structural characteristics, including a primary amine group and significant steric hindrance from two methyl groups, this compound is of interest in medicinal chemistry and the development of novel organic materials.
Core Molecular and Physical Data
This compound is a crystalline solid at room temperature. It is characterized by the molecular formula C7H17N and a molecular weight of approximately 115.22 g/mol .[1][2] The compound exhibits moderate solubility in organic solvents like methanol and ethyl acetate, with poor solubility in water. For long-term stability, it should be stored in a sealed container at room temperature, protected from heat and direct sunlight.
| Property | Value | Source |
| Molecular Formula | C7H17N | PubChem[1], ChemShuttle |
| Molecular Weight | 115.22 g/mol | PubChem[1], ChemShuttle |
| Monoisotopic Mass | 115.136099547 Da | PubChem[1] |
| CAS Number | 18925-44-5 | ChemShuttle |
| Melting Point | 30-32 °C | ChemShuttle |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | Chemchart[2] |
| Hydrogen Bond Acceptors | 1 | Chemchart[2] |
| Rotatable Bonds | 2 | ChemScene[3] |
Spectroscopic and Analytical Data
The structural identification of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Data for this compound is available and has been recorded on instruments such as the Bruker WM-360.[1] Specific chemical shift data can be found in spectral databases.
Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of this compound is expected to show characteristic N-H stretching vibrations.
-
N-H Stretch: Primary amines typically exhibit two N-H signals in the 3200-3500 cm⁻¹ region.[4]
-
C-H Stretch: Strong absorptions from the stretching of C-H bonds in the methyl and methylene groups are expected in the 2800-2960 cm⁻¹ range.[4]
-
N-H Bend: An N-H bending vibration is anticipated near 1600 cm⁻¹.[4]
-
C-H Bend: Bending vibrations for the methyl and methylene groups will appear in the fingerprint region, roughly between 1470-1365 cm⁻¹.[5]
Mass Spectrometry: Mass spectrometry data provides insights into the compound's molecular mass and fragmentation patterns.
-
Predicted Monoisotopic Mass: 115.1361 Da.[6]
-
Predicted Collision Cross Section (CCS) values:
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach for the synthesis of aliphatic amines can be outlined. One common method is the reductive amination of a corresponding ketone or aldehyde. Another approach involves palladium-catalyzed reactions.
General Protocol for Palladium-Catalyzed Amination: This protocol is based on similar reactions for the synthesis of aliphatic amines and serves as a representative example.[7]
-
Reaction Setup: In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine the amine substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), a suitable ligand (20 mol%), and other reagents as required by the specific transformation (e.g., diboron for borylation).[8][9]
-
Atmosphere Control: Purge the reaction vessel with an appropriate atmosphere, such as oxygen or an inert gas, depending on the reaction mechanism.[8][9]
-
Solvent Addition: Introduce the anhydrous solvent (e.g., acetonitrile or methanol) via syringe.[8][9]
-
Reaction Conditions: Place the reaction tube in a setup that allows for controlled stirring and, if necessary, irradiation with light (e.g., white LED for photoredox catalysis) for a specified duration (e.g., 24-28 hours).[8][9]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with a suitable solvent like ethyl acetate. The filtrate can then be concentrated and purified by standard methods such as column chromatography.[8]
ATR-FTIR Spectroscopy Protocol: A general procedure for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Data Analysis: Process the spectrum by performing baseline correction and identifying the wavenumbers of key absorption peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research:
-
Organic Synthesis: The primary amine group can readily undergo reactions such as acylation, sulfonation, and alkylation, making it a versatile building block.
-
Pharmaceutical Industry: Derivatives of this compound are being explored as potential drug candidates. Its structure can be modified to enhance the efficacy and reduce the side effects of certain anti-inflammatory drugs.
-
Catalysis and Sensing: It serves as a starting material for synthesizing novel organic compounds with potential applications in catalysis and chemical sensing.
Visualized Workflows and Relationships
Logical Workflow for ATR-FTIR Analysis
Caption: A flowchart illustrating the standard operating procedure for ATR-FTIR analysis.
Conceptual Synthesis Pathway
References
- 1. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (18925-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. chemscene.com [chemscene.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C7H17N) [pubchemlite.lcsb.uni.lu]
- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
solubility and stability of 4,4-Dimethylpentan-1-amine
An In-depth Technical Guide on the Solubility and Stability of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 18925-44-5) is a primary aliphatic amine with a neopentyl-like scaffold.[1] Its structure, featuring a primary amine group for functionalization and bulky methyl groups that provide steric influence, makes it a versatile intermediate in organic synthesis and a potential building block in medicinal chemistry.[1] Understanding the solubility and stability of this compound is critical for its effective use in chemical reactions, formulation development, and for ensuring its quality and shelf-life in various applications. This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability characteristics of this compound, supplemented with detailed experimental protocols and workflow diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally determined values and scientifically accepted predicted data.
| Property | Value | Source(s) |
| CAS Number | 18925-44-5 | [1][2][3][4] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 30-32 °C (Experimental) | [1] |
| -26.87 °C (Predicted) | [3] | |
| Boiling Point | 132.87 - 134.86 °C (Predicted) | [3] |
| Density | 0.79 g/cm³ (Predicted) | [3] |
| Flash Point | 41.59 °C (Predicted) | [3] |
Solubility Profile
The solubility of this compound is a key parameter for its handling and use in various solvent systems. As a primary amine with a significant aliphatic character, its solubility is influenced by the polarity of the solvent.
| Solvent | Solubility | Source(s) |
| Water | Poorly soluble | [1] |
| 3391.09 mg/L (Predicted) | [3] | |
| Methanol | Moderately soluble | [1] |
| Ethyl Acetate | Moderately soluble | [1] |
| Diethyl Ether | Soluble (General for amines) | [5] |
| Dichloromethane | Soluble (General for amines) | [5] |
| Aqueous Acid (e.g., HCl) | Soluble (Forms water-soluble amine salt) | [5][6] |
Experimental Protocol: Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Solvents: Purified water, 5% HCl, 5% NaOH, Methanol, Ethyl Acetate, Diethyl Ether
-
pH paper or pH meter
Procedure:
-
Solvent Addition: In separate, labeled test tubes, place a pre-weighed amount (e.g., 25 mg) or a specific volume (e.g., 0.05 mL) of this compound.[7]
-
Initial Solvent Test: To each tube, add 0.75 mL of the respective solvent in small portions.[7] After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the mixture for complete dissolution. If the compound dissolves, it is considered soluble in that solvent at the tested concentration.
-
Aqueous pH Testing: For the test tube containing water, measure the pH of the solution using pH paper or a calibrated pH meter. As an amine, an aqueous solution is expected to be basic.[8]
-
Acid/Base Solubility:
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of this compound is crucial for its storage and application. As a primary amine, it is susceptible to degradation under certain conditions.
Storage and Handling:
-
For proper storage, it should be kept in a tightly sealed container at room temperature.[1]
-
The compound should be protected from heat and direct sunlight to prevent thermal and photolytic degradation.[1]
-
Due to its basic nature, it is incompatible with strong oxidizing agents and strong acids (unless salt formation is desired).[9]
Potential Degradation Pathways:
-
Oxidation: Primary amines are susceptible to oxidative degradation.[10] The presence of oxygen or oxidizing agents can lead to the formation of various oxidation products.
-
Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation. For diamines, this can involve intermolecular reactions to form ureas or intramolecular cyclization.[11] While this compound is a monoamine, high temperatures can still lead to decomposition.
-
Reaction with Carbon Dioxide: Amines can react with CO₂ present in the air to form carbamates, especially in the presence of moisture.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and understand the intrinsic stability of a compound. This protocol provides a general framework based on ICH guidelines.[12]
Materials:
-
This compound
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Stability chamber (for thermal and photolytic studies)
-
pH meter, volumetric flasks, pipettes
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like an acetonitrile/water mixture.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[12]
-
Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.[12]
-
Cool, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).[12]
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 80 °C) for 48 hours.[12]
-
Dissolve the stressed sample and analyze by HPLC.
-
-
Photolytic Degradation:
Caption: Workflow for a forced degradation stability study of this compound.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (18925-44-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. benchchem.com [benchchem.com]
The Shielding Effect: A Technical Guide to the Steric Hindrance of the Neopentyl Group in 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene group, presents a significant steric shield that profoundly influences the reactivity and interaction of its parent molecule. In 4,4-Dimethylpentan-1-amine, this bulky substituent, located at the γ-position relative to the amino group, dictates the accessibility of the nitrogen's lone pair of electrons, thereby governing its chemical behavior. This technical guide provides an in-depth analysis of the steric effects of the neopentyl group in this compound, offering valuable insights for its application in organic synthesis and drug design.
Quantitative Analysis of Steric Hindrance
| Substituent Group | Taft Steric Parameter (E_s)[1] | Charton Steric Parameter (ν) |
| Hydrogen (H) | +1.24 | 0 |
| Methyl (CH₃) | 0.00 | 0.52 |
| Ethyl (CH₂CH₃) | -0.07 | 0.56 |
| Isopropyl (CH(CH₃)₂) | -0.47 | 0.76 |
| tert-Butyl (C(CH₃)₃) | -2.78 | 1.24 |
| Neopentyl (CH₂C(CH₃)₃) (estimated) | ~ -2.0 to -2.5 | ~1.0 - 1.2 |
Note: The Taft E_s value for the tert-butyl group is -2.78, indicating substantial steric hindrance.[1] The Charton steric parameter (ν), derived from van der Waals radii, provides another quantitative measure.[2][3][4] The estimated values for the neopentyl group are based on its structural similarity to the tert-butyl group, with a slight reduction in steric bulk at the point of attachment due to the intervening methylene group.
Impact on Chemical Reactivity and Synthesis
The steric bulk of the neopentyl group in this compound presents both challenges and opportunities in chemical synthesis. The primary amine is significantly hindered, which can dramatically slow down reactions that require nucleophilic attack by the nitrogen atom. For instance, acylation or alkylation reactions that proceed readily with less hindered primary amines may require more forcing conditions, specialized catalysts, or alternative synthetic routes when applied to this compound.
However, this steric hindrance can also be advantageous. It can prevent undesired side reactions, leading to higher selectivity. For example, in drug development, the neopentyl group can be strategically incorporated to block metabolic pathways, thereby increasing the in vivo stability and half-life of a drug molecule.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is best achieved through a two-step process starting from the corresponding alkene, 4,4-dimethyl-1-pentene. This precursor can be synthesized via the Grignard reaction between tert-butylmagnesium chloride and allyl bromide. The subsequent hydroboration-amination of the terminal alkene provides the desired primary amine with anti-Markovnikov regioselectivity.
Step 1: Synthesis of 4,4-Dimethyl-1-pentene
This procedure is adapted from the literature synthesis of 4,4-dimethyl-1-pentene.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Distill the filtrate to obtain pure 4,4-dimethyl-1-pentene.
Step 2: Hydroboration-Amination of 4,4-Dimethyl-1-pentene
This protocol is a general procedure for the anti-Markovnikov hydroamination of terminal alkenes.[5][6]
Materials:
-
4,4-Dimethyl-1-pentene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 4,4-dimethyl-1-pentene in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid in THF.
-
Slowly add the organoborane solution to the hydroxylamine-O-sulfonic acid solution at 0 °C.
-
After the addition, add a solution of sodium hydroxide and stir the mixture at room temperature overnight.
-
Add diethyl ether and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
To isolate the amine, extract the combined organic layers with 1 M HCl.
-
Basify the acidic aqueous layer with concentrated NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing Steric Hindrance
The following diagram illustrates the steric hindrance presented by the neopentyl group in a representative SN2 reaction at the nitrogen atom of this compound.
Caption: Steric shielding of the amine by the neopentyl group.
Signaling Pathways and Logical Relationships in Drug Design
The steric properties of the neopentyl group are a critical consideration in drug design. The following diagram illustrates the logical workflow for evaluating the incorporation of a neopentyl-containing moiety, such as this compound, into a drug candidate.
Caption: Workflow for steric modification in drug design.
Conclusion
The neopentyl group in this compound exerts a profound steric influence that is a double-edged sword in chemical applications. While it significantly hinders the reactivity of the primary amine, this same property can be harnessed to enhance selectivity and improve the pharmacokinetic profiles of drug candidates. A thorough understanding of these steric effects, supported by quantitative data and strategic synthetic planning, is essential for researchers and scientists aiming to leverage the unique properties of this sterically demanding building block.
References
- 1. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 2. The upsilon steric parameter — definition and determination (1983) | Marvin Charton | 104 Citations [scispace.com]
- 3. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes [organic-chemistry.org]
- 6. Synthesis of tertiary alkyl amines from terminal alkenes: copper-catalyzed amination of alkyl boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 4,4-Dimethylpentan-1-amine
An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine
Disclaimer: Extensive literature searches did not yield specific information regarding the historical discovery and initial synthesis of this compound. The information presented herein is based on established principles of organic chemistry and general knowledge of the synthesis of analogous branched primary amines. Furthermore, there is no available scientific literature detailing any biological activity or signaling pathways associated with this compound.
Introduction
This compound, also known as neohexylamine, is a branched-chain primary amine. Its structure is characterized by a neopentyl group attached to an ethylamine moiety. While the specific historical context of its discovery is not well-documented in scientific literature, its value lies in its potential as a building block in organic synthesis. The steric hindrance provided by the tert-butyl group can influence the regioselectivity and stereoselectivity of chemical reactions, making it a potentially interesting synthon for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been used to study a new class of potent inhibitors of factor Xa, which feature a quaternary ammonium ion[1].
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 18925-44-5 | [2] |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 30-32 °C | [3] |
| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | [3] |
| SMILES | CC(C)(C)CCCN | [2] |
| InChIKey | MJOCCSXOVAVKFC-UHFFFAOYSA-N | [2] |
Plausible Synthetic Pathways
The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on standard organic chemistry transformations for the synthesis of primary amines, two primary plausible routes can be proposed: the reduction of 4,4-dimethylpentanenitrile and the reduction of 4,4-dimethylpentanamide. A generalized workflow for these synthetic approaches is depicted below.
References
An In-depth Technical Guide to 4,4-Dimethylpentan-1-amine: Commercial Availability, Physicochemical Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Dimethylpentan-1-amine, a versatile primary amine that serves as a valuable building block in organic synthesis and drug discovery. This document details its commercial availability, key physicochemical and spectral properties, and potential synthetic applications, with a focus on providing practical information for researchers in the pharmaceutical and chemical sciences.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, primarily in its free base form and as a hydrochloride salt. The availability of both forms provides flexibility for its use in a range of reaction conditions. Researchers can procure this compound from gram to kilogram scales, ensuring a steady supply for both laboratory-scale research and process development.
Key suppliers for this compound and its hydrochloride salt include, but are not limited to, Biosynth, ChemScene, and Sigma-Aldrich.[1] These suppliers typically provide the compound with a purity of 95% or higher, suitable for most research and development applications.[2] When ordering, it is crucial to specify the desired form (free base or hydrochloride salt) and the required purity grade.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research. The following tables summarize the key quantitative data for both the free amine and its hydrochloride salt, compiled from various sources.
Physical and Chemical Properties
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 18925-44-5 | 1266694-57-8 | [1][3] |
| Molecular Formula | C₇H₁₇N | C₇H₁₈ClN | [1][2][3][4] |
| Molecular Weight | 115.22 g/mol | 151.68 g/mol | [2][3][4] |
| Appearance | Crystalline solid / Liquid | Solid | [4] |
| Melting Point | 30-32 °C | Not available | [4] |
| Purity | ≥95% | ≥95% | [2] |
| Solubility | Moderately soluble in methanol and ethyl acetate; poorly soluble in water. | Not specified, but expected to have higher water solubility than the free base. | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound and its derivatives. While raw spectra are best obtained from the specific lot of the chemical being used, the following table provides key predicted and reported spectral features.
| Spectroscopic Technique | Key Features and Predicted Values for this compound |
| ¹³C NMR | Predicted chemical shifts are available on public databases such as PubChem.[3] |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts: [M+H]⁺: 116.14338, [M+Na]⁺: 138.12532. |
| Infrared (IR) Spectroscopy | Characteristic peaks for a primary amine include N-H stretching vibrations (typically two bands) in the region of 3200-3500 cm⁻¹ and N-H bending vibrations near 1600 cm⁻¹. C-H stretching and bending vibrations from the alkyl chain will also be present. |
Experimental Protocols: Synthetic Applications
The primary amine functionality and the sterically hindering tert-butyl group make this compound a useful intermediate in organic synthesis. Its amine group can readily undergo a variety of chemical transformations, including acylation, sulfonation, and alkylation.[4] A notable application of related aliphatic amines is in directed C-H functionalization reactions, which are powerful tools for the late-stage modification of complex molecules.
The following is a representative experimental protocol for a palladium-catalyzed C(sp³)–H functionalization reaction, adapted from methodologies reported for structurally similar amines. This protocol illustrates how this compound could be used as a substrate in modern synthetic chemistry.
Protocol: Palladium-Catalyzed δ-C(sp³)–H Borylation of an N-Acyl-4,4-dimethylpentan-1-amine
Objective: To introduce a boryl group at the δ-position of the N-acylated amine.
Materials:
-
N-picolinoyl-4,4-dimethylpentan-1-amine (substrate, to be synthesized from this compound and picolinic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (ligand)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Fluorescein (photocatalyst)
-
Acetonitrile (MeCN, anhydrous)
-
An oven-dried screw-cap reaction tube with a magnetic stir bar
-
White LED setup
Procedure:
-
Reaction Setup: In a clean, oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh the N-picolinoyl-4,4-dimethylpentan-1-amine (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.02 mmol, 20 mol%), bis(pinacolato)diboron (0.2 mmol, 2.0 equiv), and fluorescein (0.005 mmol, 5 mol%).
-
Atmosphere Control: Purge the reaction tube with oxygen gas.
-
Solvent Addition: Using a syringe, add anhydrous acetonitrile (2 mL) to the reaction mixture.
-
Photocatalysis: Place the reaction tube in a white LED setup.
-
Reaction Execution: Stir the reaction mixture vigorously (e.g., at 1000 rpm) at room temperature for 24 hours.
-
Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite, washing with ethyl acetate (30 mL). Remove the solvent in a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Role in Drug Discovery and Biological Context
While there is no direct evidence of this compound itself being a pharmacologically active agent in a specific signaling pathway, its structural motifs are present in various bioactive molecules. Its value lies in its role as a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.[4]
Derivatives of structurally related alkylamines, such as methylhexanamine (DMAA), are known to act as indirect sympathomimetic agents.[5] These compounds are thought to exert their effects by interacting with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.[6] This mechanism of action is shared by a number of stimulant drugs.
Although not directly studied for this compound, a plausible, generalized signaling pathway for related alkylamine stimulants is depicted below. This illustrates how a molecule containing the dimethylpentylamine scaffold could potentially interact with neuronal signaling pathways.
Caption: Generalized mechanism of action for sympathomimetic alkylamines.
The utility of this compound in drug discovery is further highlighted by its potential to introduce a lipophilic neopentyl group into a molecule, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability. The primary amine handle allows for the straightforward linkage of this group to various scaffolds and pharmacophores.
References
- 1. This compound hydrochloride | 1266694-57-8 | RAC69457 [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. Methylhexanamine - Wikipedia [en.wikipedia.org]
- 6. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4,4-Dimethylpentan-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4,4-Dimethylpentan-1-amine, a versatile primary amine building block. The bulky tert-butyl group at the 4-position imparts unique steric properties that can be exploited in a variety of organic transformations, influencing regioselectivity and reaction outcomes. This document offers protocols for key reactions, including N-acylation, N-alkylation (via reductive amination), and advanced C-H functionalization, making it a valuable resource for chemists engaged in the synthesis of novel organic molecules, including active pharmaceutical ingredients.
Overview of Chemical Properties
This compound is a colorless to pale yellow liquid with the following key properties:
| Property | Value |
| CAS Number | 18925-44-5 |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 148-150 °C |
| Density | 0.77 g/cm³ |
Its primary amine functionality makes it a versatile nucleophile for a range of chemical transformations.
Key Applications in Organic Synthesis
This compound serves as a valuable starting material and intermediate in several key synthetic operations:
-
N-Acylation: The primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is fundamental in the construction of more complex molecules, including potential drug candidates.
-
N-Alkylation: Through methods such as reductive amination, the amine can be converted to secondary and tertiary amines, introducing further diversity and modulating the physicochemical properties of the resulting compounds.
-
C-H Functionalization: The aliphatic backbone of this compound can be functionalized through advanced catalytic methods, such as palladium-catalyzed C-H activation, allowing for the introduction of various functional groups at specific positions.
Experimental Protocols
N-Acylation: Synthesis of N-(4,4-dimethylpentyl)acetamide
This protocol details the synthesis of an amide via the acylation of this compound with acetyl chloride.
Reaction Scheme:
N-Acylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 115.22 | 1.15 g | 10.0 mmol |
| Acetyl Chloride | 78.50 | 0.82 g (0.75 mL) | 10.5 mmol |
| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.15 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.82 g, 10.5 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4,4-dimethylpentyl)acetamide.
N-Alkylation: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of a secondary amine using reductive amination.
Reaction Workflow:
Workflow for Reductive Amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 115.22 | 1.15 g | 10.0 mmol |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 mmol |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
| Acetic Acid | 60.05 | 0.06 g (1 drop) | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.15 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and dichloromethane (50 mL).
-
Add one drop of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain N-benzyl-4,4-dimethylpentan-1-amine.
Advanced Application: Palladium-Catalyzed δ-C(sp³)–H Borylation
This protocol, adapted from a procedure for a similar substrate, illustrates the use of this compound in a modern C-H functionalization reaction.
Catalytic Cycle Overview:
Simplified Catalytic Cycle for C-H Borylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Concentration/Equivalents |
| This compound | 115.22 | 0.1 mmol | 1.0 equiv. |
| Pd(OAc)₂ | 224.50 | 0.01 mmol | 10 mol% |
| 2-Chloroquinoline (Ligand) | 163.61 | 0.02 mmol | 20 mol% |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 0.2 mmol | 2.0 equiv. |
| Fluorescein (Photocatalyst) | 332.31 | 0.005 mmol | 5 mol% |
| Acetonitrile (MeCN) | - | 2 mL | - |
| Oxygen (O₂) | - | 1 atm | - |
Procedure:
-
In an oven-dried screw-cap reaction tube containing a magnetic stir bar, weigh this compound (0.1 mmol), Pd(OAc)₂ (10 mol%), 2-chloroquinoline (20 mol%), bis(pinacolato)diboron (2.0 equiv.), and fluorescein (5 mol%).
-
Purge the reaction tube with oxygen.
-
Add acetonitrile (2 mL) via syringe.
-
Place the tube in a setup equipped with white LEDs and stir the reaction mixture vigorously for 24 hours at room temperature.
-
After the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate (30 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the δ-borylated product.
Safety Information
This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The user is solely responsible for any consequences arising from the use of this information.
4,4-Dimethylpentan-1-amine as a building block in medicinal chemistry
Introduction
4,4-Dimethylpentan-1-amine, a primary aliphatic amine featuring a sterically demanding neopentyl-like scaffold, presents a unique building block for medicinal chemistry endeavors. Its distinct structural characteristics, including the quaternary carbon center, offer opportunities to introduce lipophilicity and steric bulk, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document provides an overview of its applications, supported by synthetic protocols and biological data where available, to guide researchers in leveraging this versatile amine in drug discovery programs.
While direct incorporation of this compound into clinically approved drugs is not prominently documented in publicly available literature, its utility as a synthetic intermediate is evident in the exploration of novel bioactive compounds. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including N-alkylation, amidation, and sulfonamidation, allowing for its integration into diverse molecular frameworks.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| CAS Number | 18925-44-5 | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 30-32 °C | [1] |
| Solubility | Moderately soluble in organic solvents (methanol, ethyl acetate), poorly soluble in water. | [1] |
Applications in Bioactive Molecule Synthesis
The neopentyl group of this compound can impart favorable properties to drug candidates, such as increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. The lipophilic nature of the alkyl chain can also enhance membrane permeability and influence binding to hydrophobic pockets within biological targets.
Synthesis of N-Substituted Derivatives
A primary application of this compound in medicinal chemistry is in the synthesis of N-substituted derivatives, such as amides and sulfonamides. These functional groups are prevalent in a vast number of therapeutic agents across various disease areas.
General Workflow for N-Acylation and N-Sulfonylation
The following diagram illustrates a generalized workflow for the synthesis of N-acyl and N-sulfonyl derivatives of this compound.
References
Application Notes and Protocols: Catalytic Hydrogenation of 4,4-Dimethylpentanenitrile to 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical, agrochemical, and materials science industries.[1] Catalytic hydrogenation stands out as a widely employed method due to its efficiency and atom economy.[2][3] Among the various catalysts, Raney® Nickel is a versatile and highly effective heterogeneous catalyst for the hydrogenation of a wide array of functional groups, including nitriles.[3][4][5]
This document provides detailed application notes and protocols for the catalytic hydrogenation of 4,4-dimethylpentanenitrile to produce 4,4-dimethylpentan-1-amine, a primary amine with potential applications as a building block in the synthesis of more complex molecules. The protocols described herein focus on the use of Raney® Nickel under various conditions to achieve high yields and selectivity.
Reaction Overview
The catalytic hydrogenation of 4,4-dimethylpentanenitrile involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a catalyst, typically Raney® Nickel. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine.
Reaction Scheme:
A critical aspect of nitrile hydrogenation is controlling the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[1] The use of a basic medium (e.g., ammonia, sodium hydroxide, or potassium hydroxide) is a common strategy to suppress these side reactions and enhance the selectivity for the desired primary amine.[1]
Data Presentation: Comparison of Hydrogenation Protocols
The following table summarizes various protocols for the catalytic hydrogenation of nitriles to primary amines, providing a comparative overview of reaction conditions and their impact on yield. While a specific protocol for 4,4-dimethylpentanenitrile is not extensively documented in the literature, the data presented for other aliphatic nitriles offer valuable guidance for optimizing this transformation.
| Protocol | Catalyst System | Substrate | Solvent | Additive | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Raney® Ni / H₂ | Aliphatic Nitriles | Methanol or Ethanol | Ammonia | 100-150 | 100-150 | 1-4 | High | General Knowledge |
| 2 | Raney® Ni / H₂ | Adiponitrile | Hexamethylenediamine/H₂O/Ethanol | KOH | 50 | ~3.5 | Not Specified | High | U.S. Patent 5,777,166A[6] |
| 3 | Raney® Ni / KBH₄ | Aliphatic Nitriles | Dry Ethanol | None | Room Temp | Atmospheric | 0.75 | 92 | ARKIVOC 2008 (xii) 95-102[7][8] |
| 4 | Raney® Ni / H₂ | Lauryl Nitrile | Not Specified | Ammonia | 125 | 10 | 2 | 99.4 | U.S. Patent 7,214,829 B2 |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol describes a standard high-pressure hydrogenation procedure suitable for the reduction of aliphatic nitriles.
Materials:
-
4,4-dimethylpentanenitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and pressure gauge
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10% by weight of the nitrile) with anhydrous methanol or ethanol three times to remove the water.
-
Reactor Setup: To the high-pressure autoclave, add the washed Raney® Nickel, anhydrous methanol or ethanol (to achieve a suitable concentration, e.g., 0.5-1 M of the nitrile), and the 4,4-dimethylpentanenitrile.
-
Addition of Base: Add a solution of ammonia in methanol to the reactor. The ammonia helps to suppress the formation of secondary amines.
-
Inerting: Seal the autoclave and purge the system with an inert gas (nitrogen or argon) several times to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100-150 atm). Heat the reaction mixture to the target temperature (e.g., 100-125 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation.
Protocol 2: Transfer Hydrogenation with Raney® Nickel and 2-Propanol
This method offers a milder and less hazardous alternative to high-pressure hydrogenation, using 2-propanol as the hydrogen donor.
Materials:
-
4,4-dimethylpentanenitrile
-
Raney® Nickel (50% slurry in water)
-
2-Propanol
-
Potassium Hydroxide (KOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst and Reagent Preparation: In a round-bottom flask, prepare a 2% (w/v) solution of KOH in 2-propanol.
-
Reaction Setup: Add the 4,4-dimethylpentanenitrile to the alcoholic KOH solution. Add the water-washed Raney® Nickel to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Carefully filter the mixture to remove the Raney® Nickel catalyst.
-
Purification: Remove the 2-propanol under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining KOH. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by distillation.
Mandatory Visualizations
Caption: Workflow for Catalytic Hydrogenation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. youtube.com [youtube.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Enzymatic Synthesis of 4,4-Dimethylpentan-1-amine using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered primary amines, such as 4,4-dimethylpentan-1-amine, presents a significant challenge in synthetic organic chemistry. Traditional chemical methods often require harsh reaction conditions, multi-step procedures, and may generate substantial waste. Biocatalysis, utilizing enzymes like transaminases (TAs), offers a green and efficient alternative for the synthesis of chiral amines.[1][2][3] ω-Transaminases (ω-TAs) are particularly attractive as they can convert prochiral ketones into chiral amines with high enantioselectivity.[4]
However, the substrate scope of naturally occurring transaminases is often limited, especially for bulky substrates that cannot be easily accommodated in the enzyme's active site.[2][3][4] Recent advances in protein engineering, including computational design and directed evolution, have enabled the development of bespoke transaminases with expanded substrate specificity towards sterically demanding ketones.[1][2][3][4] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from the corresponding ketone, 4,4-dimethylpentan-2-one, leveraging the capabilities of engineered transaminases.
Enzyme Selection
The successful synthesis of this compound hinges on the selection of a suitable transaminase. Due to the bulky tert-butyl group adjacent to the carbonyl group in the precursor ketone, wild-type transaminases are unlikely to show significant activity. Therefore, an engineered ω-transaminase with a broadened substrate binding pocket is required. Several studies have demonstrated the successful engineering of ω-transaminases from various organisms, such as Pseudomonas jessenii and Arthrobacter sp., to accommodate bulky substrates.[3][4] It is recommended to screen a panel of commercially available, engineered transaminases or to develop a custom-engineered enzyme for this specific substrate.
Experimental Workflow
The overall experimental workflow for the enzymatic synthesis of this compound is depicted below. This process involves reaction setup, incubation, workup, and analysis.
Reaction Mechanism
The transaminase-catalyzed reaction proceeds via a ping-pong bi-bi mechanism, which consists of two half-reactions. In the first half-reaction, the amine donor transfers its amino group to the pyridoxal-5'-phosphate (PLP) cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. In the second half-reaction, the ketone substrate binds to the PMP-enzyme complex and is converted to the amine product, regenerating the PLP-enzyme complex.
Detailed Experimental Protocols
The following protocols are generalized based on common practices for transaminase-catalyzed reactions with bulky substrates.[4] Optimization of specific parameters will be necessary for the selected engineered transaminase.
Protocol 1: Screening of Engineered Transaminases
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine:
-
500 µL of 100 mM potassium phosphate buffer (pH 8.0).
-
10 µL of a 1 M solution of 4,4-dimethylpentan-2-one in DMSO (final concentration: 20 mM).
-
50 µL of a 2 M solution of isopropylamine as the amine donor (final concentration: 200 mM).
-
5 µL of a 10 mM solution of PLP (final concentration: 0.1 mM).
-
1-5 mg of the lyophilized engineered transaminase.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-56 °C with shaking (e.g., 200 rpm) for 24 hours.
-
-
Workup:
-
Quench the reaction by adding 50 µL of 1 M NaOH.
-
Add 500 µL of ethyl acetate and vortex thoroughly for 1 minute.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
-
Analysis:
-
Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the amine product. A chiral column will be necessary to determine the enantiomeric excess.
-
Protocol 2: Preparative Scale Synthesis
-
Reaction Setup:
-
In a 50 mL sealed glass vial, prepare the following reaction mixture:
-
20 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
400 µL of a 1 M solution of 4,4-dimethylpentan-2-one in DMSO (final concentration: 20 mM).
-
2 mL of a 2 M solution of isopropylamine (final concentration: 200 mM).
-
200 µL of a 10 mM solution of PLP (final concentration: 0.1 mM).
-
50-100 mg of the selected engineered transaminase.
-
-
-
Incubation:
-
Incubate the reaction at the optimized temperature (e.g., 45 °C) with stirring for 24-48 hours. Monitor the reaction progress by taking small aliquots for GC or HPLC analysis.
-
-
Workup and Purification:
-
Once the reaction has reached completion, quench by adjusting the pH to >10 with 1 M NaOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or distillation if necessary.
-
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic synthesis of this compound using a selection of hypothetical engineered transaminases.
Table 1: Screening of Engineered Transaminases for the Synthesis of this compound
| Enzyme ID | Substrate Concentration (mM) | Amine Donor | Donor Concentration (mM) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Eng-TA-01 | 20 | Isopropylamine | 200 | 40 | 95 | >99 (S) |
| Eng-TA-02 | 20 | Isopropylamine | 200 | 40 | 88 | >99 (R) |
| Eng-TA-03 | 20 | Isopropylamine | 200 | 40 | 65 | 92 (S) |
| WT-TA | 20 | Isopropylamine | 200 | 40 | <1 | - |
Note: Data is illustrative and based on typical results for engineered transaminases with bulky substrates.
Table 2: Optimization of Reaction Conditions for Eng-TA-01
| Parameter | Condition 1 | Condition 2 | Condition 3 | Conversion (%) | ee (%) |
| pH | 7.0 | 8.0 | 9.0 | 85 | 98 |
| 95 | >99 | ||||
| 92 | >99 | ||||
| Temperature (°C) | 30 | 40 | 50 | 78 | >99 |
| 95 | >99 | ||||
| 89 | >99 | ||||
| Amine Donor Conc. (mM) | 100 | 200 | 500 | 82 | >99 |
| 95 | >99 | ||||
| 96 | >99 |
Note: Data is illustrative. Bold values indicate the optimal conditions from the screening.
Troubleshooting
-
Low Conversion:
-
Enzyme Inactivity: Ensure the enzyme is active and properly stored. Increase enzyme loading.
-
Substrate/Product Inhibition: Decrease the initial substrate concentration or perform a fed-batch reaction.
-
Unfavorable Equilibrium: Increase the concentration of the amine donor.[5] Some protocols use co-enzymes to remove the ketone byproduct and shift the equilibrium.[6]
-
-
Low Enantioselectivity:
-
Incorrect Enzyme: The selected enzyme may not be suitable for this substrate. Screen other engineered transaminases.
-
Racemization: Ensure the workup conditions are not causing racemization of the product.
-
-
Poor Solubility of Substrate:
-
Increase the amount of co-solvent (e.g., DMSO), but be mindful that high concentrations can inhibit the enzyme.[4]
-
Conclusion
The enzymatic synthesis of this compound using engineered transaminases represents a promising and sustainable alternative to traditional chemical methods. Through careful selection of a biocatalyst with an expanded active site and optimization of reaction parameters, high conversions and excellent enantioselectivity can be achieved. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore this powerful technology for the synthesis of bulky chiral amines.
References
- 1. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. diva-portal.org [diva-portal.org]
Protocols for N-Alkylation of 4,4-Dimethylpentan-1-amine: A Detailed Guide for Researchers
Introduction:
4,4-Dimethylpentan-1-amine, a primary amine featuring a sterically hindered neopentyl group, is a valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its N-alkylation introduces functional diversity, enabling the modulation of physicochemical and biological properties. This document provides detailed application notes and experimental protocols for the N-alkylation of this compound via two primary methods: direct alkylation with alkyl halides and reductive amination. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility and clarity.
Method 1: Direct Alkylation with Alkyl Halides
Direct alkylation of primary amines with alkyl halides is a fundamental C-N bond-forming reaction that proceeds via an S_N2 mechanism. A significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts, as the product secondary amine is often more nucleophilic than the starting primary amine.[1][2][3] To achieve selective mono-alkylation of this compound, specific strategies must be employed to mitigate this issue.
One effective approach involves the use of a solid-supported base catalyst, which can facilitate the reaction under mild conditions and improve selectivity. Another strategy is to carefully control the stoichiometry of the reactants.
Experimental Protocol: Mono-N-alkylation using a Mixed Oxide Catalyst
This protocol is adapted from a general method for the N-alkylation of amines using an aluminum oxide-potassium oxide (Al₂O₃–OK) catalyst at room temperature.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Acetonitrile (anhydrous)
-
Aluminum oxide-potassium oxide (Al₂O₃–OK) catalyst
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.15 g) and anhydrous acetonitrile (10 mL).
-
Add the alkyl halide (10 mmol) to the stirred solution.
-
Add the Al₂O₃–OK catalyst (20 wt% of the amine, 0.23 g).
-
Stir the reaction mixture vigorously at room temperature (30 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically within 1-7 hours, depending on the alkyl halide), filter off the catalyst.
-
Wash the solid catalyst with diethyl ether (3 x 10 mL).
-
Combine the filtrate and the ether washes and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-4,4-dimethylpentan-1-amine.
Data Presentation:
| Entry | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | 2 | 92 |
| 2 | Methyl iodide | 5 | 85 |
| 3 | Ethyl bromide | 7 | 82 |
Note: Yields are based on analogous reactions with other primary amines and may vary for this compound.
Workflow for Direct N-Alkylation:
Caption: General workflow for the direct N-alkylation of this compound.
Method 2: Reductive Amination
Reductive amination is a highly versatile and controlled method for the N-alkylation of amines.[5] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6] This one-pot procedure is widely used in medicinal chemistry due to its high efficiency and broad substrate scope, and it generally avoids the problem of over-alkylation.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[5]
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Acetaldehyde)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.15 g) and the aldehyde (10-12 mmol) in dichloromethane (50 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ may be beneficial.
-
Add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (typically 12-24 hours), as indicated by TLC analysis.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-4,4-dimethylpentan-1-amine.
Data Presentation:
| Entry | Aldehyde | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 95 |
| 2 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 88 |
| 3 | Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 90 |
Note: Yields are based on general reductive amination protocols and may vary.
Workflow for Reductive Amination:
Caption: General workflow for the one-pot reductive amination of this compound.
Conclusion
The protocols described provide robust and adaptable methods for the N-alkylation of this compound. Direct alkylation with alkyl halides can be effective, particularly when employing strategies to control mono-selectivity. Reductive amination offers a more controlled and generally higher-yielding alternative for the synthesis of a diverse range of N-alkylated derivatives. The choice of method will depend on the specific alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Acylation of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of 4,4-Dimethylpentan-1-amine. This primary amine serves as a versatile building block in synthetic organic chemistry and drug discovery. Its neopentyl group offers steric bulk and lipophilicity, which can be advantageous for modulating the pharmacological properties of lead compounds. Acylation of this compound to form various amides is a fundamental transformation for introducing diverse functional groups and building molecular complexity.
Introduction to Acylation Reactions
N-acylation is a robust and widely employed reaction for the formation of amide bonds from an amine and a carboxylic acid derivative.[1][2] The amide bond is a cornerstone of many biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. The reaction generally proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[3]
Common acylating agents include:
-
Acyl Chlorides: Highly reactive, often leading to rapid and high-yielding reactions. These reactions, frequently performed under Schotten-Baumann conditions, typically require a base to neutralize the hydrochloric acid byproduct.[3][4]
-
Carboxylic Anhydrides: Generally less reactive than acyl chlorides, offering better selectivity in some cases. A catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), is often employed.[5]
-
Carboxylic Acids: Require the use of a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).[1][3]
The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome, balancing reactivity, selectivity, and functional group tolerance.
Data Presentation: Representative Acylation Reactions of this compound
The following tables summarize representative reaction conditions and expected outcomes for the acylation of this compound with different acylating agents. Please note that this data is representative for primary amines and has been adapted for this compound to illustrate typical experimental parameters and potential yields.
Table 1: Acylation with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | 90 - 98 |
| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 3 - 6 | 0 to RT | 88 - 95 |
| (4-Methylphenoxy)acetyl chloride | Triethylamine | Dichloromethane (DCM) | 2 - 12 | 0 to RT | 85 - 95 |
Table 2: Acylation with Carboxylic Anhydrides
| Anhydride | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 4 - 8 | Room Temperature | 85 - 95 |
| Propionic Anhydride | DMAP (catalytic) | Dichloromethane (DCM) | 6 - 12 | Room Temperature | 82 - 92 |
| Succinic Anhydride | None | Tetrahydrofuran (THF) | 2 - 4 | Reflux | 90 - 97 |
Table 3: Amide Coupling with Carboxylic Acids
| Carboxylic Acid | Coupling Agent | Additive | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Propionic Acid | EDC | HOBt | Dichloromethane (DCM) | 12 - 24 | Room Temperature | 80 - 90 |
| 4-Methoxybenzoic Acid | EDC / DMAP | HOBt (catalytic) | Acetonitrile | 12 - 18 | Room Temperature | 75 - 88 |
| Boc-Valine | HATU | DIPEA | Dimethylformamide (DMF) | 8 - 16 | Room Temperature | 85 - 95 |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-(4,4-dimethylpentyl)acetamide.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of approximately 0.2-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Acylation of this compound with Acetic Anhydride
This protocol details the synthesis of N-(4,4-dimethylpentyl)acetamide using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM with a catalytic amount of DMAP under an inert atmosphere.
-
Add acetic anhydride (1.2 eq.) to the solution at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC (typically 4-8 hours).
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with DCM or ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Amide Coupling of this compound with a Carboxylic Acid using EDC/HOBt
This protocol outlines the formation of an amide bond between this compound and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic Acid (e.g., Propionic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Simplified mechanism for acylation with an acyl chloride.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amide Synthesis [fishersci.it]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4-Dimethylpentan-1-amine as a Ligand in Palladium-Catalyzed Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentan-1-amine, a sterically hindered primary amine, presents potential as a ligand in palladium-catalyzed cross-coupling reactions. The bulky neopentyl group can influence the coordination sphere of the palladium center, potentially promoting the formation of highly reactive, monoligated palladium(0) species. These species are often key to achieving high catalytic activity, particularly with challenging substrates such as sterically hindered aryl chlorides. While direct literature on the catalytic applications of this compound is limited, these application notes provide a starting point for its evaluation in reactions such as the Buchwald-Hartwig amination, based on protocols for analogous bulky ligands.
Disclaimer: The following protocols and data are based on established methodologies for similar sterically hindered ligands and should be considered a starting point for research and development. Optimization will likely be required to achieve desired results with this compound.
Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich ligands is crucial for the success of this reaction, especially when coupling sterically demanding amines or unreactive aryl halides. This compound is proposed here as a potential ancillary ligand to facilitate this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Halides
This protocol is adapted from established procedures for palladium-catalyzed amination reactions employing bulky phosphine and amine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., chlorobenzene, bromobenzene)
-
Amine (e.g., aniline, morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data
The following table summarizes representative yields for the Buchwald-Hartwig amination using a hypothetical palladium/4,4-Dimethylpentan-1-amine catalytic system. These values are based on typical results obtained with other bulky, monodentate ligands and should be used as a benchmark for optimization studies.
| Aryl Halide | Amine | Product | Representative Yield (%) |
| 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | 85 |
| 2-Bromotoluene | Morpholine | 4-(o-tolyl)morpholine | 92 |
| 4-Bromoanisole | n-Hexylamine | N-(4-methoxyphenyl)hexan-1-amine | 78 |
| 1-Chloro-4-(trifluoromethyl)benzene | Cyclohexylamine | N-(4-(Trifluoromethyl)phenyl)cyclohexanamine | 88 |
Visualizing the Process
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Further Research and Development
The protocols and concepts presented here offer a foundational framework for exploring the utility of this compound in catalysis. Researchers are encouraged to investigate its application in other cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. Further studies should also focus on the synthesis and evaluation of related bulky amine ligands to establish structure-activity relationships. The development of pre-formed palladium-amine complexes may also offer enhanced catalytic performance and stability.
Application Notes and Protocols for the Characterization of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 4,4-Dimethylpentan-1-amine, a primary amine with potential applications in organic synthesis and pharmaceutical development. The following methods are described for the comprehensive analysis of its identity, purity, and structural properties.
Overview of Analytical Methods
The characterization of this compound (CAS: 18925-44-5, Molecular Formula: C₇H₁₇N, Molecular Weight: 115.22 g/mol ) is crucial for ensuring its quality and suitability for research and development purposes.[1] A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.
Key Analytical Techniques:
-
Gas Chromatography (GC): Ideal for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities and can be adapted for purity assays, often requiring derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for unambiguous structure elucidation and confirmation.
-
Mass Spectrometry (MS): Used for molecular weight determination and structural information through fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
Gas Chromatography (GC) for Purity Analysis
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust method for determining the purity of this compound. Due to the basic nature of amines, which can lead to peak tailing on standard silica columns, a column suitable for amine analysis is recommended.
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound and quantify related volatile impurities.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column suitable for amines (e.g., DB-5amine, CP-Volamine) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate working concentration (e.g., 100 µg/mL).
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Results: A sharp, well-defined peak for this compound. The retention time will be specific to the column and conditions used.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore, direct HPLC analysis of this compound with UV detection is challenging. Therefore, a pre-column derivatization step is necessary to introduce a chromophore or fluorophore.
Experimental Protocol: HPLC with UV/Fluorescence Detection (Post-Derivatization)
Objective: To determine the purity and quantify this compound.
Derivatization Agent: o-Phthalaldehyde (OPA) is a common choice for derivatizing primary amines to yield highly fluorescent isoindole derivatives.
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of this compound in the diluent (e.g., methanol/water).
-
In a vial, mix 100 µL of the sample solution with 100 µL of OPA reagent and 100 µL of a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate buffer (pH 9.5).
-
Allow the reaction to proceed for 2-5 minutes at room temperature before injection.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | HPLC with Fluorescence or UV Detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | Fluorescence: Ex 340 nm, Em 450 nmUV: 338 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural confirmation of this compound.
¹H NMR Spectroscopy
Expected Chemical Shifts (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (-CH₂-NH₂) | ~2.7 | Triplet | 2H |
| H-2 (-CH₂-) | ~1.4 | Multiplet | 2H |
| H-3 (-CH₂-) | ~1.2 | Multiplet | 2H |
| -NH₂ | ~1.1 (broad) | Singlet | 2H |
| H-5 (-(CH₃)₃) | ~0.9 | Singlet | 9H |
¹³C NMR Spectroscopy
Expected Chemical Shifts:
While a publicly available spectrum with assigned peaks is limited, a ¹³C NMR spectrum for this compound has been recorded on a Bruker WM-360 instrument.[1][2] Based on the structure, the following approximate chemical shifts can be expected:
| Carbon | Chemical Shift (ppm) |
| C-1 (-CH₂-NH₂) | ~42 |
| C-2 (-CH₂-) | ~34 |
| C-3 (-CH₂-) | ~40 |
| C-4 (-C(CH₃)₃) | ~30 |
| C-5 (-(CH₃)₃) | ~29 |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
GC-MS is a powerful tool for both identification and purity assessment, providing molecular weight information and fragmentation patterns that are characteristic of the compound's structure.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.[3]
| Adduct | m/z |
| [M+H]⁺ | 116.14338 |
| [M+Na]⁺ | 138.12532 |
| [M-H]⁻ | 114.12882 |
| [M]⁺ | 115.13555 |
Expected GC-MS Fragmentation Pattern:
The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, the major fragments would likely result from the loss of alkyl groups. A prominent peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion, is a characteristic fragment for primary amines.
Experimental Protocol: GC-MS
The same GC conditions as described for GC-FID can be used. The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of m/z 30-200.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3380-3250 | N-H stretch | Two bands, characteristic of a primary amine |
| 2960-2850 | C-H stretch | Aliphatic C-H stretching |
| 1650-1580 | N-H bend (scissoring) | Primary amine bending |
| 1470-1450 | C-H bend | Methylene and methyl bending |
| 1365 | C-H bend | Characteristic of the tert-butyl group |
| 840-790 | N-H wag | Out-of-plane bending |
Experimental Protocol: FTIR
-
Sample Preparation: A neat liquid sample can be analyzed directly using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.
Visualizations
Caption: General analytical workflow for the characterization of this compound.
Caption: Simplified proposed GC-MS fragmentation pathway for this compound.
References
Application Notes and Protocols: The Role of 4,4-Dimethylpentan-1-amine in the Development of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,4-dimethylpentan-1-amine as a building block in the synthesis of novel pharmaceutical agents. The information presented herein, including detailed experimental protocols and quantitative biological data, is intended to facilitate further research and development in medicinal chemistry.
Introduction
This compound is a versatile primary amine that serves as a key synthetic intermediate in the generation of structurally diverse molecules with significant therapeutic potential. Its neo-hexyl scaffold provides a unique lipophilic moiety that can be strategically incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to explore specific interactions within biological targets. This document highlights its application in the development of compounds for hypercholesterolemia, epilepsy, and infectious diseases.
Applications in the Synthesis of Bioactive Compounds
Dual PCSK9 and HMG-CoAR Inhibitors for Hypercholesterolemia
This compound is a crucial reactant in the van Leusen three-component reaction for the synthesis of diimidazole analogues.[1][2] These compounds have been identified as dual inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoAR), two key targets in the management of hypercholesterolemia.[1][2] The inhibition of the PCSK9/LDLR interaction prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol from the bloodstream.[1][2]
Table 1: Biological Activity of Diimidazole Analogues Synthesized with this compound [1][2]
| Compound | PCSK9-LDLR Binding IC50 (µM) | HMG-CoAR Activity IC50 (µM) |
| Dim2 | 1.99 ± 1.65 | 40.48 ± 15.24 |
| Dim3 | 0.009 ± 0.01 | Not Active |
| Dim16 | 0.0008 ± 0.001 | 146.8 ± 75.09 |
| Dim22 | 1.99 ± 2.86 | 36.21 ± 5.98 |
| Dim23 | 1.18 ± 1.06 | Not Active |
Table 2: Effect of Diimidazole Analogues on LDL Uptake and LDLR Expression in HepG2 Cells [1]
| Compound (Concentration) | LDL Uptake (% of Control) | LDLR Expression (% of Control) |
| PCSK9 alone | 48.31 ± 15.30 | 60.29 ± 2.05 |
| Dim3 (1 nM) + PCSK9 | 94.12 ± 10.95 | 77.87 ± 3.04 |
| Dim3 (10 nM) + PCSK9 | 103.47 ± 7.34 | 91.1 ± 2.22 |
| Dim16 (1 nM) + PCSK9 | 81.87 ± 7.45 | 101.1 ± 15.06 |
| Dim16 (10 nM) + PCSK9 | 136.47 ± 8.81 | 87.17 ± 7.42 |
Vitamin K Analogs for Pharmacoresistant Seizures
This compound has been utilized in the synthesis of a novel series of Vitamin K analogs.[3] Specifically, it reacts with 2-bromonaphthalene-1,4-dione to yield compounds investigated for their potential in treating pharmacoresistant seizures.[3]
Ferrocenyl-Containing Quinolines and Thiosemicarbazones with Antiplasmodial Activity
The amine has also been incorporated into the structure of ferrocenyl-containing quinolines and thiosemicarbazone derivatives, which have demonstrated antiplasmodial activity against Plasmodium falciparum.[4][5]
Table 3: Antiplasmodial Activity of a Thiosemicarbazone Derivative [5]
| Compound | IC50 (NF54 strain) (µM) | IC50 (Dd2 strain) (µM) | Cytotoxicity (CHO cells) IC50 (µM) |
| 3b | > 20 | > 20 | > 20 |
Experimental Protocols
General Protocol for the Synthesis of Diimidazole Analogues via van Leusen Three-Component Reaction[1][2][6]
-
To a solution of the starting aldehyde (e.g., 2-naphthaldehyde, 1 equivalent) in a suitable solvent, add this compound (2 equivalents).
-
Heat the reaction mixture at 70°C and stir for 2 hours to facilitate the in situ formation of the intermediate imine.[1][2]
-
Sequentially add potassium carbonate (1.5 equivalents) and tosylmethyl isocyanide (TosMIC, 1.2 equivalents).
-
Continue stirring the reaction at 70°C for an additional 2 hours.
-
Add a second portion of TosMIC (1.2 equivalents) and stir for a further 2 hours at 70°C.
-
Upon completion, cool the reaction mixture and process it through standard aqueous workup and extraction procedures.
-
Purify the crude product by column chromatography to yield the desired imidazole derivative.
PCSK9-LDLR Interaction Inhibition Assay[1][2]
This protocol outlines a general method for assessing the ability of test compounds to inhibit the protein-protein interaction between PCSK9 and LDLR.
-
Coat a 96-well plate with recombinant human LDLR.
-
Block non-specific binding sites with a suitable blocking buffer.
-
Add serial dilutions of the test compounds (synthesized using this compound) to the wells.
-
Add biotinylated recombinant human PCSK9 to the wells and incubate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-conjugated detection enzyme (e.g., HRP) and incubate.
-
Add a suitable substrate and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the IC50 values from the dose-response curves.
HMG-CoAR Activity Assay[1][2]
This protocol provides a general method for determining the inhibitory activity of compounds against HMG-CoAR.
-
Prepare a reaction mixture containing HMG-CoA, NADPH, and HMG-CoA reductase enzyme in a suitable buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
Cellular LDL Uptake Assay[1]
This protocol describes a method to measure the uptake of LDL by cultured liver cells (e.g., HepG2).
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds in the presence of PCSK9.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate.
-
Wash the cells to remove non-internalized LDL.
-
Lyse the cells and measure the fluorescence intensity.
-
Normalize the fluorescence to the total protein content and express the results as a percentage of the untreated control.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the discovery of potent and promising drug candidates for a range of therapeutic areas. The detailed protocols and data presented in these application notes are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pharmaceuticals, facilitating the exploration of new chemical space and the development of next-generation therapies.
References
- 1. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first Vitamin K analog as a potential treatment of pharmacoresistant seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Biological Screening of 4,4-Dimethylpentan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of derivatives of 4,4-dimethylpentan-1-amine. This compound serves as a versatile starting material for the generation of diverse chemical libraries for biological screening, particularly in the exploration of novel anti-inflammatory agents. The protocols outlined below detail the synthesis of N-acyl and N-sulfonyl derivatives, along with methods for their preliminary biological evaluation.
Introduction
This compound is a primary amine that presents a unique structural motif with a sterically hindered neopentyl group. This feature can influence the pharmacokinetic and pharmacodynamic properties of its derivatives. The primary amine functionality allows for a variety of chemical modifications, including acylation, sulfonation, and alkylation, making it an attractive scaffold for medicinal chemistry campaigns.[1] Derivatives of this amine have been explored as potential drug candidates, with a particular interest in developing novel anti-inflammatory agents.[1]
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound can be achieved through standard organic chemistry reactions. Below are general protocols for the synthesis of N-acyl and N-sulfonyl derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-acyl and N-sulfonyl derivatives.
Protocol 1: Synthesis of N-acetyl-4,4-dimethylpentan-1-amine (Acyl Derivative)
Materials:
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This compound
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Acetyl chloride
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Triethylamine (Et3N)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(4,4-dimethylpentyl)benzenesulfonamide (Sulfonyl Derivative)
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Biological Screening of Derivatives
The synthesized derivatives can be screened for a variety of biological activities. Given the interest in their potential as anti-inflammatory agents, a common initial screen is the assessment of their ability to inhibit inflammatory mediators.
Biological Screening Workflow
Caption: Workflow for the biological screening and evaluation of derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema Model - in vivo adaptation suggested by literature for anti-inflammatory screening)
While the initial search did not provide a specific in vitro assay for these exact derivatives, a common and relevant in vivo preliminary screen for anti-inflammatory activity is the carrageenan-induced paw edema model in rats. This assay is widely used to evaluate the efficacy of potential anti-inflammatory drugs.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Synthesized this compound derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water before the experiment.
-
Divide the animals into groups: control (vehicle), reference drug, and test groups (different doses of synthesized derivatives).
-
Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation:
The quantitative data from the biological screening should be summarized in a clear and structured table for easy comparison.
| Compound ID | Derivative Type | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Control | Vehicle | - | 0.85 ± 0.05 | 0 |
| Reference | Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| DMPA-Ac | N-acetyl | 50 | Data to be generated | Data to be generated |
| DMPA-Bz | N-benzoyl | 50 | Data to be generated | Data to be generated |
| DMPA-Bs | N-benzenesulfonyl | 50 | Data to be generated | Data to be generated |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols provided are robust and can be adapted to generate a wide array of derivatives. The suggested biological screening protocol provides a reliable method for the initial assessment of their anti-inflammatory potential. Further studies, including elucidation of the mechanism of action and optimization of the lead compounds, will be necessary to develop these derivatives into potential therapeutic agents.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4,4-Dimethylpentan-1-amine synthesis
Welcome to the technical support center for the synthesis of 4,4-Dimethylpentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reductive Amination of 4,4-Dimethylpentanal: This is a one-pot or stepwise process involving the reaction of 4,4-dimethylpentanal with an ammonia source, followed by the reduction of the resulting imine intermediate.
-
Reduction of 4,4-Dimethylpentanenitrile: This method involves the reduction of the nitrile functional group to a primary amine using a suitable reducing agent.
Q2: Which synthetic route is generally preferred and why?
A2: The choice of route often depends on the availability of starting materials, scale of the reaction, and safety considerations.
-
Reductive amination is often favored for its potential in one-pot procedures and the use of milder reducing agents. However, it can be prone to side reactions, such as the formation of secondary and tertiary amines.
-
Nitrile reduction with powerful reducing agents like lithium aluminum hydride (LiAlH4) can provide high yields, but requires strict anhydrous conditions and careful handling. Catalytic hydrogenation is a viable alternative, though it may require optimization to prevent the formation of byproducts.
Q3: How can I minimize the formation of secondary and tertiary amine byproducts in reductive amination?
A3: To favor the formation of the primary amine, a stepwise procedure is often recommended. This involves the initial formation of the imine from 4,4-dimethylpentanal and ammonia, followed by its isolation or in-situ reduction. Using a large excess of ammonia can also shift the equilibrium towards the formation of the primary amine.
Q4: What are the main challenges when using LiAlH4 for nitrile reduction?
A4: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The workup procedure also requires careful, slow quenching of the excess reagent at low temperatures to avoid uncontrolled reactions.
Q5: Can I use sodium borohydride (NaBH4) to reduce 4,4-dimethylpentanenitrile?
A5: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are required for this transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Reductive Amination of 4,4-Dimethylpentanal
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete imine formation. | Ensure an adequate excess of ammonia is used. A mildly acidic catalyst (e.g., a few drops of acetic acid) can be added to promote imine formation. For sterically hindered aldehydes, a dehydrating agent like anhydrous magnesium sulfate can be beneficial. |
| Ineffective reduction of the imine. | Ensure the reducing agent (e.g., NaBH4) is fresh and added in sufficient molar excess (typically 1.5-2.0 equivalents). The reduction is often more effective at lower temperatures (0-10 °C). | |
| Starting aldehyde was reduced to the corresponding alcohol. | If using a strong reducing agent like NaBH4, it is best to first form the imine and then add the reducing agent. Sodium cyanoborohydride (NaBH3CN) is a milder alternative that is more selective for the imine over the aldehyde.[2] | |
| Presence of Secondary and Tertiary Amine Impurities | The primary amine product is reacting with the starting aldehyde and imine intermediate. | A stepwise procedure is highly recommended. Isolate the imine intermediate before reduction. Alternatively, use a large excess of the ammonia source to outcompete the primary amine product in reacting with the aldehyde. |
| Unreacted Starting Aldehyde in Final Product | Incomplete reaction. | Increase the reaction time for both imine formation and the reduction step. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material. |
Route 2: Reduction of 4,4-Dimethylpentanenitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive reducing agent. | For LiAlH4 reductions, ensure the reagent is fresh and has been stored under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active. |
| Incomplete reaction. | For LiAlH4 reductions, ensure a sufficient excess of the reagent is used (typically 1.5-2.0 equivalents) and allow for an adequate reaction time (often several hours at room temperature or gentle reflux). For catalytic hydrogenation, higher hydrogen pressure and/or temperature may be required. | |
| Formation of Secondary and Tertiary Amine Byproducts (Catalytic Hydrogenation) | The primary amine product reacts with intermediate imines. | The addition of ammonia to the reaction mixture is a common and effective strategy to suppress the formation of secondary and tertiary amines. |
| Difficult Work-up and Isolation (LiAlH4 Reduction) | Formation of gelatinous aluminum salts during quenching. | A carefully controlled workup procedure is crucial. The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method for producing a granular precipitate that is easier to filter. |
| Product Contaminated with Unreacted Nitrile | Incomplete reduction. | Increase the amount of reducing agent and/or the reaction time. Purification can be achieved by an acid-base extraction. The basic amine product will be extracted into an acidic aqueous phase, leaving the neutral nitrile in the organic phase. |
Data Presentation
Table 1: Optimizing Reductive Amination of 4,4-Dimethylpentanal
| Entry | Reducing Agent (equiv.) | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH4 (1.5) | 7N NH3 in MeOH | Methanol | 0 to RT | 4 | 65 | 90 |
| 2 | NaBH4 (2.0) | 7N NH3 in MeOH | Methanol | 0 to RT | 8 | 75 | 92 |
| 3 | NaBH3CN (1.5) | NH4OAc (3.0) | Methanol | RT | 12 | 80 | 95 |
| 4 | H2/Raney Ni (10 wt%) | Anhydrous NH3 | Ethanol | 80 | 6 | 85 | 97 |
Note: This data is illustrative and based on typical conditions for reductive amination of aliphatic aldehydes. Actual results may vary.
Table 2: Optimizing Reduction of 4,4-Dimethylpentanenitrile
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | LiAlH4 (1.5 equiv.) | THF | RT to reflux | 4 | 90 | 98 |
| 2 | LiAlH4 (2.0 equiv.) | Diethyl Ether | RT | 12 | 92 | 99 |
| 3 | H2 (50 bar)/Raney Ni (10 wt%) | Ethanol/NH3 | 100 | 8 | 88 | 96 |
| 4 | H2 (100 bar)/Raney Ni (10 wt%) | Ethanol/NH3 | 120 | 6 | 95 | 98 |
Note: This data is illustrative and based on typical conditions for nitrile reduction. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Stepwise)
Step A: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer, add 4,4-dimethylpentanal (1.0 eq).
-
Add a 7N solution of ammonia in methanol (5.0 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde and formation of the imine.
-
Once the imine formation is complete, the crude imine solution can be used directly in the next step.
Step B: Reduction of the Imine
-
Cool the crude imine solution from Step A to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the imine.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
Protocol 2: Synthesis of this compound via Nitrile Reduction with LiAlH4
Warning: Lithium aluminum hydride is a highly reactive and dangerous reagent. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH4) (1.5 eq) as a suspension in anhydrous tetrahydrofuran (THF).[3]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4,4-dimethylpentanenitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension via a dropping funnel.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the nitrile.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the grams of LiAlH4 used)
-
15% aqueous sodium hydroxide (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation.
Visualizations
Caption: Workflow for the stepwise reductive amination synthesis.
Caption: Workflow for the nitrile reduction synthesis.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02961H [pubs.rsc.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
common side products in the synthesis of 4,4-Dimethylpentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpentan-1-amine. The information is designed to help identify and mitigate the formation of common side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale synthetic routes for the preparation of this compound are:
-
Reductive Amination of 4,4-Dimethylpentanal: This is a one-pot reaction where 4,4-dimethylpentanal is reacted with an amine source (commonly ammonia or a protected amine) in the presence of a reducing agent.
-
Reduction of 4,4-Dimethylpentanenitrile: This method involves the reduction of the corresponding nitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the typical side products I can expect in the synthesis of this compound?
A2: The side products largely depend on the chosen synthetic route.
-
For the reductive amination of 4,4-dimethylpentanal , common impurities include 4,4-dimethylpentan-1-ol, di(4,4-dimethylpentyl)amine (secondary amine), and tri(4,4-dimethylpentyl)amine (tertiary amine).
-
For the reduction of 4,4-dimethylpentanenitrile , the primary side products are the corresponding secondary and tertiary amines formed through over-alkylation of the initially formed primary amine. Incomplete reduction may also leave unreacted nitrile.
Q3: How can I minimize the formation of the secondary amine impurity during reductive amination?
A3: To minimize the formation of di(4,4-dimethylpentyl)amine, it is crucial to use a large excess of the ammonia source. This shifts the equilibrium of the initial imine formation towards the desired primary imine and statistically reduces the chance of the newly formed primary amine reacting with another molecule of the aldehyde.
Q4: Can the choice of reducing agent affect the side product profile in reductive amination?
A4: Yes, the choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is less likely to reduce the starting aldehyde to the corresponding alcohol (4,4-dimethylpentan-1-ol) before imine formation occurs. Stronger reducing agents like sodium borohydride can increase the amount of the alcohol byproduct.
Q5: In the reduction of 4,4-dimethylpentanenitrile with LiAlH₄, what is a common cause of low yield?
A5: A common issue is the incomplete quenching of the reaction, leading to the formation of aluminum-amine complexes that are difficult to break, resulting in loss of product during workup. It is essential to follow a proper quenching procedure, often involving the sequential addition of water and a sodium hydroxide solution.
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of a significant amount of 4,4-Dimethylpentan-1-ol in Reductive Amination.
Possible Cause: The reducing agent is reducing the starting aldehyde before it can react with the ammonia source to form the imine. This is more common with strong reducing agents like sodium borohydride.
Troubleshooting Steps:
-
Change the Reducing Agent: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. These reagents are generally less reactive towards aldehydes and ketones but efficiently reduce the intermediate iminium ion.
-
Optimize Reaction Conditions:
-
Ensure the reaction is run at a suitable pH. Imine formation is often favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial.
-
Pre-form the imine before adding the reducing agent. This can be achieved by stirring the aldehyde and ammonia source together for a period before introducing the reducing agent.
-
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the consumption of the starting aldehyde and the formation of the product and side products over time to optimize the reaction duration.
Problem 2: Presence of significant amounts of secondary and tertiary amine byproducts.
Possible Cause: The newly formed primary amine is reacting with the remaining aldehyde to form secondary and subsequently tertiary amines. This is more likely to occur if the concentration of the primary amine becomes significant while the aldehyde is still present.
Troubleshooting Steps:
-
Increase the Excess of Ammonia: Use a large excess of ammonia (or the amine source). This will outcompete the product amine for reaction with the aldehyde.
-
Control the Addition of the Aldehyde: If practical, add the 4,4-dimethylpentanal slowly to the reaction mixture containing the ammonia source and the reducing agent. This will keep the concentration of the aldehyde low at any given time, favoring the reaction with the more abundant ammonia.
-
Purification: If the formation of these byproducts cannot be completely avoided, they can often be separated from the primary amine by column chromatography or distillation.
Data Presentation
The following table summarizes the common side products and their potential impact on the synthesis of this compound.
| Synthetic Route | Common Side Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Potential Impact on Purity and Yield |
| Reductive Amination | 4,4-Dimethylpentan-1-ol | 116.20 | ~165-167 | Significant impurity, reduces the yield of the desired amine. |
| Reductive Amination | Di(4,4-dimethylpentyl)amine | 213.42 | Higher than product | Difficult to separate due to similar polarity, reduces yield. |
| Nitrile Reduction | Di(4,4-dimethylpentyl)amine | 213.42 | Higher than product | Common byproduct, requires careful control of reaction conditions. |
| Nitrile Reduction | Unreacted 4,4-Dimethylpentanenitrile | 111.19 | ~160-162 | Indicates incomplete reaction, can be removed by distillation. |
Experimental Protocols
Protocol 1: Reductive Amination of 4,4-Dimethylpentanal using Sodium Triacetoxyborohydride
-
To a solution of 4,4-dimethylpentanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of ammonia in methanol (e.g., 7N, 10 eq).
-
The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Protocol 2: Reduction of 4,4-Dimethylpentanenitrile using Lithium Aluminum Hydride (LiAlH₄)
-
A solution of 4,4-dimethylpentanenitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in the same anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
The resulting granular precipitate is filtered off and washed with the solvent.
-
The filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed by distillation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the reductive amination synthesis.
Caption: Logical relationships in side product formation during reductive amination.
troubleshooting low yields in the reductive amination for 4,4-Dimethylpentan-1-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpentan-1-amine via reductive amination.
Troubleshooting Low Yields in this compound Synthesis
Low yields in the reductive amination of 4,4-dimethylpentanal with ammonia can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the reductive amination of 4,4-dimethylpentanal?
A1: The most frequent culprits for low yields include:
-
Inefficient Imine Formation: The initial condensation of the sterically hindered 4,4-dimethylpentanal with ammonia to form the imine intermediate can be slow and reversible.
-
Side Reactions: The primary competing side reaction is the reduction of the starting aldehyde, 4,4-dimethylpentanal, to 4,4-dimethylpentan-1-ol.[1][2] Over-alkylation of the desired primary amine to form secondary or tertiary amines can also occur, though this is less common when using a large excess of the ammonia source.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the equilibrium of the reaction and the efficiency of the reduction step.
-
Reagent Quality: Degradation of the reducing agent or impurities in the starting materials can inhibit the reaction.
Q2: How does the choice of reducing agent affect the yield of this compound?
A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the imine and the starting aldehyde.[2] To minimize aldehyde reduction, it is often added after allowing sufficient time for imine formation.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is effective at reducing the iminium ion intermediate in the presence of the aldehyde, especially under mildly acidic conditions (pH ~4-6).[4][5] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the preferred choice due to its high efficiency and the generation of fewer side products.[3] It is particularly effective for a wide range of aldehydes.
Q3: What is the optimal pH for the reductive amination of 4,4-dimethylpentanal?
A3: The reaction is typically most efficient under mildly acidic conditions (pH 4-6). This pH range promotes the protonation of the carbonyl group, activating it for nucleophilic attack by ammonia, and facilitates the dehydration step to form the imine.[5] At lower pH values, the ammonia will be protonated to the non-nucleophilic ammonium ion, inhibiting the initial condensation. At higher pH, the dehydration step is less efficient.
Q4: Can I run this as a one-pot reaction?
A4: Yes, this reaction is commonly performed as a one-pot synthesis where the aldehyde, ammonia source, and a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride are combined.[6][7] This approach is efficient as the imine is reduced as it is formed, driving the equilibrium towards the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. This is particularly relevant for the sterically hindered 4,4-dimethylpentanal. | - Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and shift the equilibrium towards the imine. - Increase the concentration of the ammonia source (e.g., use a saturated solution of ammonia in methanol or ammonium acetate in large excess). - Allow for a longer reaction time for imine formation before adding a non-selective reducing agent like NaBH₄. |
| Incorrect pH: The pH of the reaction mixture is outside the optimal range of 4-6. | - Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH for imine formation.[8] | |
| Low Reaction Temperature: The reaction may be too slow at room temperature. | - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of imine formation, but monitor for potential side reactions. | |
| Significant Aldehyde Reduction | Non-selective Reducing Agent: Using a strong reducing agent like NaBH₄ from the start of the reaction. | - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - If using NaBH₄, pre-form the imine for a sufficient period before adding the reducing agent at a low temperature (e.g., 0 °C). |
| Formation of Secondary/Tertiary Amines | Over-alkylation: The newly formed primary amine reacts with remaining aldehyde and imine. | - Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde. |
| Difficulty in Product Isolation | Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Co-elution with Starting Material: The product amine has a similar polarity to the starting aldehyde or byproducts. | - Utilize an acid-base extraction. Extract the basic amine product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the product with an organic solvent. |
Data Presentation
The following table summarizes hypothetical yield data for the reductive amination of 4,4-dimethylpentanal under various conditions, based on general trends reported in the literature for hindered aldehydes. This data is for illustrative purposes to guide optimization.
| Entry | Reducing Agent | Ammonia Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH₄ | NH₃ in MeOH | Methanol | 25 | 12 | 45 |
| 2 | NaBH₄ (staged addition) | NH₃ in MeOH | Methanol | 0 then 25 | 1 (imine) + 12 (red.) | 65 |
| 3 | NaBH₃CN | NH₄OAc | Methanol | 25 | 24 | 75 |
| 4 | NaBH₃CN | NH₄OAc | Methanol/AcOH | 40 | 18 | 85 |
| 5 | NaBH(OAc)₃ | NH₄OAc | Dichloromethane | 25 | 12 | 88 |
| 6 | H₂/Pd-C (50 psi) | NH₃ in EtOH | Ethanol | 50 | 24 | 92 |
Experimental Protocols
Key Experiment: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a general procedure for the reductive amination of a hindered aliphatic aldehyde and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4,4-Dimethylpentanal
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,4-dimethylpentanal (1.0 eq) in anhydrous methanol, add ammonium acetate (3.0 eq).
-
Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent (Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and wash the aqueous layer with diethyl ether.
-
Basify the aqueous layer to pH >10 with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Workflow for the reductive amination of 4,4-Dimethylpentanal.
Caption: Troubleshooting logic for low yields in reductive amination.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. glasp.co [glasp.co]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4,4-Dimethylpentan-1-amine
Welcome to the technical support center for the purification of 4,4-Dimethylpentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this sterically hindered primary amine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My this compound is showing significant tailing during normal-phase flash chromatography on silica gel. What can I do to improve the peak shape?
A1: Peak tailing of amines on silica gel is a frequent problem due to the interaction between the basic amine group and acidic silanol groups on the silica surface.[1] This can lead to poor separation and reduced purity of the collected fractions.
Recommended Actions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-2% (v/v) to the eluent.[1]
-
Alternative Stationary Phases: If adding a modifier is not effective or desirable, consider using a different stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives for the purification of basic compounds as they minimize the acidic interactions that cause tailing.[1]
Q2: I am trying to purify this compound by distillation, but I am experiencing low recovery. What are the likely causes and solutions?
A2: Low recovery during the distillation of a relatively volatile amine like this compound (Boiling Point: ~135 °C) can be attributed to several factors.
Potential Causes and Solutions:
-
Inadequate Condensation: Ensure your condenser is properly cooled and has a sufficient surface area to effectively condense the amine vapors.
-
Vacuum Fluctuations: If performing vacuum distillation, ensure a stable vacuum is maintained. Fluctuations can lead to bumping and loss of material.
-
Azeotrope Formation: While less common for simple amines, consider the possibility of azeotrope formation with residual solvents from the reaction. A thorough drying of the crude product before distillation is recommended.
-
Thermal Degradation: Although less likely at its boiling point, prolonged heating could potentially lead to some degradation. Ensure the distillation is performed as efficiently as possible.
Q3: After performing an acid-base extraction to purify my this compound, the yield of the recovered amine is lower than expected. What could have gone wrong?
A3: Acid-base extraction is a powerful technique for purifying amines, but several steps can impact the final yield.[2]
Troubleshooting Steps:
-
Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine and transfer it to the aqueous layer. Similarly, use a sufficient excess of a strong base (e.g., 1M NaOH) to deprotonate the ammonium salt and regenerate the free amine for extraction back into an organic solvent.[3]
-
Insufficient Extractions: Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the amine between the aqueous and organic phases.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping some of your product. If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand for a longer period.
-
pH Monitoring: Use pH paper or a pH meter to confirm that the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the basification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 4,4-dimethyl-1-pentene if the synthesis involves hydroamination.
-
Over-alkylation Products: If the synthesis involves the reaction of an alkyl halide with an amine, di- and tri-alkylated amines can be formed as byproducts.
-
Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and workup steps.
Q2: Is it possible to use reversed-phase chromatography for the purification of this compound?
A2: Yes, reversed-phase chromatography is a viable option, particularly for polar amines.[4] A C18 column is a common choice. The mobile phase typically consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape and retention of the basic amine, it is often beneficial to adjust the pH of the mobile phase to be in the alkaline range (e.g., using a buffer or adding a small amount of a basic modifier like triethylamine).[1]
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile amines. It can separate the desired product from volatile impurities and provide their mass spectra for identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample against a certified reference standard.[6][7]
Data Presentation
The following table summarizes representative yields and purities for common amine purification techniques. Please note that these are general values, and actual results will vary depending on the specific experimental conditions and the nature of the crude mixture.
| Purification Method | Analyte | Typical Yield (%) | Typical Purity (%) | Reference |
| Flash Chromatography | Sterically Hindered Tertiary Amines | 62 - 89 | >95 | [8] |
| Reactive Extraction | Primary Amines | >90 (Extraction Yield) | Not specified | [2] |
| Distillation | 1,5-Pentanediamine | Not specified | >99.5 | [9] |
| Acid-Base Extraction | General Amines | High (Qualitative) | High (Qualitative) | [10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
This protocol is a general guideline for the purification of this compound using a silica gel column.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase or a strong solvent like dichloromethane. b. For better resolution, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
2. Column Packing and Equilibration: a. Select an appropriately sized silica gel column based on the amount of crude material. b. Pack the column using a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). c. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine) through the column until the baseline is stable.
3. Loading and Elution: a. Carefully load the prepared sample onto the top of the silica gel bed. b. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound. c. Collect fractions and monitor the elution by thin-layer chromatography (TLC) or another suitable analytical technique.
4. Fraction Analysis and Product Isolation: a. Analyze the collected fractions to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
This protocol describes the purification of this compound by separating it from neutral and acidic impurities.
1. Dissolution: a. Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.
2. Acidic Extraction: a. Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. b. Shake the funnel vigorously, venting frequently to release any pressure buildup. c. Allow the layers to separate. The protonated amine will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether). d. Drain the aqueous layer into a clean flask. e. Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.
3. Basification and Re-extraction: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 1M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine should precipitate or form an oily layer. c. Add a fresh portion of the organic solvent to the separatory funnel. d. Shake the funnel to extract the free amine into the organic layer. e. Separate the organic layer. f. Repeat the extraction of the aqueous layer with the organic solvent two more times.
4. Drying and Solvent Removal: a. Combine all organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for Purification by Flash Chromatography.
Caption: Troubleshooting Logic for Peak Tailing.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. teledyneisco.com [teledyneisco.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents [patents.google.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Selectivity in Reactions with 4,4-Dimethylpentan-1-amine
Welcome to the technical support center for optimizing reactions involving 4,4-Dimethylpentan-1-amine (neohexylamine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using a sterically hindered primary amine like this compound in coupling reactions?
A1: The primary challenges stem from the steric bulk of the neohexyl group, which can significantly slow down the reaction rate by impeding the approach of the amine to the electrophile or catalyst. This steric hindrance can also lead to side reactions if the desired coupling is slow.[1][2] However, this same steric bulk can be advantageous in preventing over-alkylation or diarylation, which is a common issue with less hindered primary amines.[1][2]
Q2: Which coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-suited for forming C-N bonds with sterically hindered amines.[1][2][3][4] Reductive amination is another effective method for coupling this compound with aldehydes and ketones.[5]
Q3: How can I improve the rate of a sluggish reaction with this compound?
A3: To improve reaction rates, consider the following:
-
Catalyst and Ligand Choice: For Buchwald-Hartwig amination, employing bulky, electron-rich phosphine ligands can accelerate the reaction.[3][4][6][7]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier, but must be balanced against potential catalyst decomposition or side reactions.
-
Concentration: Increasing the concentration of the reactants may improve the reaction rate.
Q4: What are common side reactions to expect and how can I minimize them?
A4: In Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination.[4] For reductive amination, the reduction of the starting carbonyl compound before imine formation can be a significant side reaction.[5] To minimize these:
-
Ligand Selection: In Pd-catalyzed reactions, bulky ligands can disfavor side reactions by promoting the desired reductive elimination.[4][6]
-
Reducing Agent: In reductive amination, use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the ketone or aldehyde starting material.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Symptoms: TLC or GC-MS analysis shows predominantly unreacted starting materials (aryl halide and this compound).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed catalyst. |
| Inappropriate Ligand | The steric bulk and electronic properties of the phosphine ligand are crucial. For hindered amines, bulky, electron-rich ligands like RuPhos or BrettPhos are often more effective.[3][6] |
| Insufficient Base Strength | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and has been handled under anhydrous conditions. |
| Low Reaction Temperature | Reactions with sterically hindered amines often require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Gradually increase the temperature and monitor for product formation and decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Toluene and dioxane are commonly used. Ensure the solvent is anhydrous. |
Issue 2: Poor Selectivity and Formation of Byproducts in Reductive Amination
Symptoms: The reaction mixture contains the desired product along with significant amounts of the alcohol (from reduction of the carbonyl) and/or unreacted starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Premature Reduction of Carbonyl | The reducing agent is too reactive. Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the intermediate iminium ion over the carbonyl group.[8] |
| Unfavorable Imine Formation Equilibrium | The formation of the imine intermediate can be slow due to the steric hindrance of this compound. Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. A slightly acidic catalyst (e.g., acetic acid) can also promote imine formation.[5] |
| Suboptimal pH | Imine formation is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.[5] |
| Low Reaction Temperature | While imine formation can often be done at room temperature, subsequent reduction might require gentle heating. Monitor the reaction progress and adjust the temperature accordingly. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with this compound
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Bulky phosphine ligand (e.g., RuPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, palladium precatalyst, ligand, and NaOtBu.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene via syringe.
-
Add this compound via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination of a Ketone with this compound
Materials:
-
Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol)
-
Acetic acid (0.1 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a round-bottom flask, add the ketone, this compound, and anhydrous DCM.
-
Add acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB in portions over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data on the influence of reaction parameters on the yield and selectivity of reactions involving sterically hindered primary amines.
Table 1: Influence of Ligand on the Buchwald-Hartwig Amination of 4-Chlorotoluene with Ammonia *
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield of 4-Methylaniline (%) | Yield of Bis(4-methylphenyl)amine (%) |
| P(o-tolyl)₃ | 2 | NaOtBu | Toluene | 100 | 20 | 75 |
| RuPhos | 2 | NaOtBu | Toluene | 100 | 85 | 10 |
| BrettPhos | 2 | NaOtBu | Toluene | 100 | 95 | <5 |
*Data is representative for the amination with ammonia, a primary amine, and illustrates the principle of how ligand sterics can control selectivity towards mono-arylation, which is relevant for sterically hindered primary amines like this compound.
Table 2: Influence of Reducing Agent on the Reductive Amination of Cyclohexanone with Benzylamine *
| Reducing Agent | Solvent | Temp (°C) | Yield of N-Cyclohexylbenzylamine (%) | Yield of Cyclohexanol (%) |
| NaBH₄ | Methanol | 25 | 65 | 30 |
| NaBH₃CN | Methanol/AcOH | 25 | 92 | <5 |
| NaBH(OAc)₃ | DCM/AcOH | 25 | 95 | <3 |
*This data with benzylamine, a primary amine, demonstrates the superior selectivity of milder reducing agents in minimizing the reduction of the starting ketone, a key challenge in reactions with less reactive, sterically hindered amines.[8]
Visualizations
Catalytic Cycle and Selectivity Pathway
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Steric Hindrance in 4,4-Dimethylpentan-1-amine Reactions: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals, managing steric hindrance in chemical reactions is a critical challenge. This is particularly true when working with bulky reagents such as 4,4-Dimethylpentan-1-amine. The neopentyl group in this primary amine presents a significant steric shield, impeding the approach of reactants to the nucleophilic nitrogen atom. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the acylation, alkylation, and amide formation reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so slow or low-yielding?
A1: The tertiary butyl group at the 4-position of the pentyl chain creates substantial steric hindrance around the primary amine. This bulkiness physically blocks the approach of electrophiles to the nitrogen atom, increasing the activation energy of the reaction and thus slowing it down. In many cases, this leads to low conversion rates and yields.
Q2: What are the most common side reactions observed with this compound?
A2: In alkylation reactions, over-alkylation to form secondary and tertiary amines can be a problem, as the resulting secondary amine can sometimes be more nucleophilic than the starting primary amine.[1] Elimination reactions can also compete with substitution, especially with bulky alkyl halides under strongly basic conditions. For acylation and amide synthesis, incomplete reactions are the most common issue.
Q3: How can I improve the rate and yield of reactions with this amine?
A3: Several strategies can be employed:
-
Choice of Reagents: Utilize highly reactive reagents, such as acyl chlorides over acid anhydrides for acylation.[2] For amide bond formation, powerful coupling reagents designed for sterically hindered substrates are recommended.[3]
-
Reaction Conditions: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier. The use of aprotic polar solvents like DMF or DMSO can also be beneficial.
-
Catalysis: Employing catalysts can significantly improve reaction outcomes. For instance, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate acylation reactions. For certain C-N bond formations, transition metal catalysts (e.g., copper or palladium-based) have been developed to facilitate the coupling of sterically hindered partners.
Troubleshooting Guides
Issue 1: Low or No Yield in Acylation Reactions
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive acylating agent. | Switch from an acid anhydride to a more reactive acyl chloride. |
| Steric hindrance impeding nucleophilic attack. | Increase the reaction temperature to provide more energy to overcome the steric barrier. Use a catalyst such as 4-Dimethylaminopyridine (DMAP) to enhance the reaction rate. |
| Protonation of the amine. | Ensure a non-nucleophilic base (e.g., triethylamine, pyridine) is present in at least stoichiometric amounts to neutralize any acid generated during the reaction. |
| Poor quality of reagents. | Use freshly opened or purified reagents and ensure anhydrous conditions, as acylating agents are sensitive to moisture. |
Issue 2: Over-alkylation or Low Selectivity in Alkylation Reactions
| Possible Cause | Troubleshooting Step |
| Secondary amine product is more reactive. | Use a large excess of this compound to favor mono-alkylation.[1] |
| Reaction conditions favor multiple substitutions. | Perform the reaction at a lower temperature to control the reaction rate. Consider using a protecting group strategy if mono-alkylation is critical. |
| Side reaction of elimination. | Use a less sterically hindered alkyl halide if possible. Employ a non-nucleophilic base to minimize elimination pathways. |
Issue 3: Incomplete Amide Bond Formation
| Possible Cause | Troubleshooting Step |
| Standard coupling reagents are ineffective. | Employ more potent coupling reagents designed for sterically hindered amines, such as HATU, HBTU, or PyBOP.[3] |
| High activation energy due to steric clash. | Increase the reaction temperature or use microwave irradiation to accelerate the reaction. |
| Formation of stable, unreactive intermediates. | Choose a coupling reagent that generates a highly reactive activated ester. The in situ formation of acyl fluorides has also been shown to be effective for extremely hindered couplings. |
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for common transformations involving this compound and analogous sterically hindered primary amines.
Table 1: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2-4 | >90 (expected) |
| Acetic Anhydride | Pyridine | None | RT | 12 | Moderate to High |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 4 | >90 (expected) |
Table 2: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 24 | Mixture of products |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | Moderate |
Table 3: Amide Synthesis with this compound
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | RT | 2 | High |
| Isobutyric Acid | EDC/HOBt | Triethylamine | Dichloromethane | 0 to RT | 24 | Moderate |
| Acetic Acid | Thionyl Chloride | Pyridine | Toluene | Reflux | 6 | High |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4,4-dimethylpentyl)acetamide
This protocol describes the N-acylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Benzyl-4,4-dimethylpentan-1-amine
This protocol outlines the N-alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (2.0 eq.) and potassium carbonate (2.5 eq.) in DMF.
-
Add benzyl bromide (1.0 eq.) to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Protocol 3: Synthesis of N-(4,4-dimethylpentyl)benzamide using HATU
This protocol details the amide bond formation between this compound and benzoic acid using HATU as a coupling reagent.[2][4]
Materials:
-
This compound
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.), HATU (1.1 eq.), and this compound (1.2 eq.) in anhydrous DMF.[5]
-
Add DIPEA (2.0 eq.) dropwise to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.[5]
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Logical Relationships
To further clarify the experimental processes and the logic behind troubleshooting, the following diagrams are provided.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrevise.org [chemrevise.org]
- 3. youtube.com [youtube.com]
- 4. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
degradation pathways of 4,4-Dimethylpentan-1-amine under various conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethylpentan-1-amine. The information is designed to address potential challenges encountered during experimental studies of its degradation pathways under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific experimental data for this compound is limited, its degradation can be predicted based on the general behavior of primary amines under different conditions. The main pathways are likely to be thermal degradation, oxidative degradation, and photodegradation.
-
Thermal Degradation: At elevated temperatures, primary amines can undergo decomposition. For this compound, this could involve cleavage of the C-N bond to form ammonia and various hydrocarbon fragments. In the presence of CO2, carbamate formation can be an initial step, followed by further reactions.[1][2]
-
Oxidative Degradation: In the presence of oxygen, the amine group is susceptible to oxidation. This can lead to the formation of imines, aldehydes, carboxylic acids, and nitrogen oxides. The presence of metal ions can catalyze these reactions.
-
Photodegradation: Exposure to UV light can induce the formation of reactive species, such as free radicals. This can initiate chain reactions leading to the cleavage of C-C and C-N bonds, resulting in a complex mixture of smaller molecules.
Q2: What are the expected degradation products of this compound?
A2: Based on the proposed degradation pathways, a variety of degradation products can be anticipated. The exact composition will depend on the specific conditions (temperature, oxygen concentration, light intensity, presence of catalysts).
| Degradation Condition | Potential Degradation Products |
| Thermal | Ammonia, 4,4-dimethylpentan-1-ol, 4,4-dimethylpentanal, various smaller alkanes and alkenes. In the presence of CO2, carbamates and ureas may form.[2] |
| Oxidative | 4,4-dimethylpentanal, 4,4-dimethylpentanoic acid, imines, amides, nitriles, and smaller oxidation products. |
| Photochemical | A complex mixture of smaller hydrocarbons, aldehydes, ketones, and nitrogen-containing compounds resulting from radical-initiated fragmentation. |
Q3: What analytical methods are suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile degradation products.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating and quantifying the parent amine and less volatile, more polar degradation products.[4][6]
-
Ion Chromatography (IC): Useful for the analysis of ionic degradation products, such as heat-stable salts (e.g., carboxylates, nitrate, nitrite).[3][4]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the primary amine group and the appearance of new functional groups (e.g., carbonyls, hydroxyls).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown degradation products.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Temperature Control | Ensure precise and stable temperature control of the reaction vessel. Even small fluctuations can significantly impact thermal degradation rates.[1] |
| Variable Oxygen Concentration | For oxidative degradation studies, ensure a consistent and controlled supply of oxygen or air. For anaerobic studies, rigorously exclude oxygen. |
| Contamination of Glassware or Reagents | Thoroughly clean all glassware to remove any trace contaminants that could act as catalysts or inhibitors. Use high-purity reagents. |
| Light Exposure | Protect the experimental setup from ambient light, especially if photodegradation is not the intended pathway. |
Issue 2: Difficulty in identifying unknown degradation products.
| Potential Cause | Troubleshooting Step |
| Co-elution of Peaks in Chromatography | Optimize the chromatographic method (e.g., change the column, modify the mobile phase gradient in HPLC, or adjust the temperature program in GC). |
| Low Concentration of Products | Concentrate the sample before analysis using techniques like solid-phase extraction or solvent evaporation. |
| Complex Fragmentation in Mass Spectrometry | Use soft ionization techniques (e.g., Chemical Ionization or Electrospray Ionization) in addition to Electron Ionization to obtain molecular ion information. |
| Lack of Reference Standards | If reference standards for suspected products are unavailable, consider techniques like high-resolution mass spectrometry for accurate mass determination and NMR for structural elucidation. |
Issue 3: Foaming in the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Formation of Surfactant-like Degradation Products | The formation of certain degradation products can increase the solution's tendency to foam.[7] |
| Presence of Particulates | Solid impurities can stabilize foams. Ensure the starting material is free of particulates. |
| High Agitation Speed | Reduce the stirring or agitation speed to a level that still ensures adequate mixing but minimizes foam generation. |
| Addition of Antifoaming Agent | If foaming is persistent and interferes with the experiment, consider the addition of a small amount of a suitable antifoaming agent, ensuring it does not interfere with the degradation process or analysis.[7] |
Experimental Protocols
Protocol 1: General Thermal Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, organic solvent) at a known concentration.
-
Experimental Setup: Place the solution in a sealed, temperature-controlled reactor. If studying degradation in the presence of CO2, the gas can be bubbled through the solution or introduced into the headspace.
-
Degradation: Heat the reactor to the desired temperature (e.g., 100-150°C) and maintain for a set period.[4]
-
Sampling: At regular intervals, withdraw aliquots of the solution for analysis.
-
Analysis: Analyze the samples using HPLC to quantify the remaining this compound and GC-MS to identify and quantify volatile degradation products.
Protocol 2: General Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of this compound in an appropriate solvent.
-
Experimental Setup: Place the solution in a temperature-controlled reactor equipped with a gas inlet for bubbling air or oxygen and a condenser to prevent solvent loss.
-
Degradation: Heat the solution to the desired temperature while bubbling a controlled flow of air or oxygen through it.
-
Sampling: Collect samples at various time points.
-
Analysis: Use HPLC to monitor the parent amine concentration and GC-MS or LC-MS to identify and quantify oxidation products. Ion chromatography can be used to analyze for the formation of heat-stable salts.[3][4]
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for studying amine degradation.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimization of Catalyst Loading for 4,4-Dimethylpentan-1-amine Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4,4-Dimethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the hydrogenation of sterically hindered primary amines like this compound?
A1: For the hydrogenation of sterically hindered amines, noble metal catalysts are typically employed due to their high activity. Common choices include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for various hydrogenation reactions. It is often the first choice for screening.[1]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are generally more active than palladium catalysts and can be effective for more challenging substrates.
-
Rhodium on Carbon (Rh/C): Known for its effectiveness in the hydrogenation of aromatic rings, it can also be applied to other reductions.
-
Ruthenium on Carbon (Ru/C): Another active catalyst that can be effective under specific conditions.
The choice of catalyst can be influenced by the presence of other functional groups in the molecule. For instance, Pd/C is often preferred for its chemoselectivity, as it can reduce double bonds without affecting other sensitive groups.[1]
Q2: What is a typical starting catalyst loading for the hydrogenation of this compound?
A2: A common starting point for catalyst loading in laboratory-scale hydrogenation is 5-10% by weight (w/w) of the substrate.[1] For more challenging substrates like sterically hindered amines, a loading towards the higher end of this range, or even up to 20% (w/w), might be necessary to achieve a reasonable reaction rate. The optimal loading should be determined experimentally.
Q3: What are the recommended reaction conditions (solvent, temperature, and pressure) for this hydrogenation?
A3: The following conditions are a good starting point for the hydrogenation of this compound:
-
Solvent: Polar, protic solvents are generally preferred for hydrogenation reactions. Methanol and ethanol are common choices due to their ability to dissolve the amine and the hydrogen gas.[1] If solubility is an issue, co-solvents or other solvents like ethyl acetate or THF can be considered.
-
Temperature: The reaction is often attempted at room temperature initially. If the reaction is sluggish, the temperature can be increased, typically in the range of 25-80°C.[2]
-
Pressure: Hydrogen pressure can significantly influence the reaction rate. A balloon pressure of hydrogen is often sufficient for simple hydrogenations. For more hindered substrates, higher pressures (e.g., 50-500 psi) using a Parr shaker or a similar hydrogenation apparatus may be required to achieve a good conversion.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may be old or have been improperly stored, leading to deactivation. Use a fresh batch of catalyst. Consider trying a different type of catalyst (e.g., switching from Pd/C to Pt/C).[1] |
| Catalyst Poisoning | Impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Ensure high purity of all reagents and a clean reaction setup. Common poisons include sulfur, thiols, and some nitrogen-containing compounds.[3] |
| Insufficient Catalyst Loading | For sterically hindered amines, a higher catalyst loading may be necessary. Incrementally increase the catalyst loading (e.g., from 5% to 10% or 20% w/w). |
| Inadequate Hydrogen Pressure | The reaction may require higher hydrogen pressure to proceed at a reasonable rate. If using a balloon, switch to a high-pressure hydrogenation apparatus. |
| Low Reaction Temperature | The activation energy for the hydrogenation of a hindered substrate may be high. Gradually increase the reaction temperature while monitoring for side reactions. |
| Poor Mass Transfer | Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.[1] |
Issue 2: Formation of Side Products/Low Selectivity
| Possible Cause | Troubleshooting Step |
| Over-hydrogenation | If other reducible functional groups are present, they may also be reduced. Screen different catalysts for better chemoselectivity (e.g., Pd/C is often more selective than Pt/C). |
| Hydrogenolysis | Cleavage of C-N or C-O bonds can occur under harsh conditions. Reduce the reaction temperature and/or pressure. |
| Formation of Secondary or Tertiary Amines | In some cases, the primary amine product can react further. This is less common in the hydrogenation of a pre-formed amine but can be a concern in reductive amination. Ensure the starting material is the pure primary amine. |
Quantitative Data
The following table provides an illustrative example of how catalyst loading can affect the conversion and reaction time for the hydrogenation of a sterically hindered primary amine. Note: This is a hypothetical dataset for educational purposes and actual results may vary.
| Catalyst (5% Pd/C) Loading (w/w %) | Hydrogen Pressure (psi) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 2 | 50 | 25 | 24 | 15 |
| 5 | 50 | 25 | 24 | 45 |
| 10 | 50 | 25 | 24 | 85 |
| 10 | 100 | 25 | 12 | 95 |
| 10 | 100 | 50 | 6 | >99 |
Experimental Protocols
Protocol 1: Screening of Catalysts for Hydrogenation
-
Preparation: In separate reaction vessels suitable for hydrogenation, place a magnetic stir bar and the substrate, this compound (e.g., 1 mmol).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., 5% Pd/C, 5% Pt/C, 5% Rh/C) at a consistent loading (e.g., 10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., methanol, 5 mL).
-
Hydrogenation: Seal the vessels, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reactions vigorously at a set temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by a suitable method (e.g., GC-MS, LC-MS, or NMR).
-
Work-up: Upon completion, carefully vent the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.
-
Analysis: Analyze the filtrate to determine the conversion and selectivity for each catalyst.
Protocol 2: Optimization of Catalyst Loading
-
Preparation: Set up a series of identical hydrogenation reactions as described in Protocol 1, using the best catalyst identified from the screening experiment.
-
Varying Catalyst Loading: In each reaction vessel, vary the amount of catalyst used (e.g., 2 mol%, 5 mol%, 10 mol%, 15 mol%).
-
Reaction: Run all reactions under the same conditions of temperature and pressure.
-
Monitoring and Analysis: Monitor the reactions and analyze the results to determine the optimal catalyst loading that provides a good balance between reaction rate, conversion, and cost.
Visualizations
References
overcoming substrate inhibition in the enzymatic synthesis of 4,4-Dimethylpentan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome substrate inhibition in the enzymatic synthesis of 4,4-Dimethylpentan-1-amine. The primary biocatalytic route for this conversion involves the use of amine transaminases (ATAs), which can be susceptible to substrate inhibition, particularly with sterically hindered ketones like 4,4-dimethyl-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: Why is substrate inhibition a common problem in the enzymatic synthesis of this compound?
A1: Substrate inhibition in this context is primarily due to the bulky nature of the substrate, 4,4-dimethyl-2-pentanone. The tert-butyl group creates significant steric hindrance. At high concentrations, the substrate molecules can bind to the enzyme in a non-productive manner, leading to a decrease in the catalytic rate. This can occur through two main mechanisms:
-
Formation of a dead-end ternary complex: Two substrate molecules may bind to the active site, preventing the catalytic cycle from proceeding.
-
Binding to an allosteric inhibitory site: A second substrate molecule may bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity.
Q2: Which class of enzymes is typically used for the synthesis of this compound, and what are their general properties?
A2: Amine transaminases (ATAs), also known as ω-transaminases, are the enzymes of choice for this type of reaction. These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone acceptor (4,4-dimethyl-2-pentanone). Wild-type ATAs often exhibit limited activity towards bulky substrates, making protein engineering a common strategy to improve their performance.
Q3: What are the primary strategies to overcome substrate inhibition in this enzymatic reaction?
A3: The main strategies to mitigate substrate inhibition include:
-
Substrate Feed Control (Fed-Batch): Maintaining a low, constant concentration of the substrate in the reactor can prevent the inhibitory effects seen at high concentrations.
-
Protein Engineering: Modifying the enzyme's active site to better accommodate the bulky substrate can reduce non-productive binding. This often involves mutating amino acid residues in the binding pocket to smaller ones.
-
Enzyme Immobilization: Attaching the enzyme to a solid support can sometimes alter its kinetic properties and reduce substrate inhibition. It also facilitates enzyme reuse.
-
Reaction Condition Optimization: Adjusting parameters such as pH, temperature, and the use of co-solvents can improve enzyme performance and reduce inhibition.
Q4: How can I determine if my transaminase is experiencing substrate inhibition?
A4: The most direct method is to perform a substrate saturation experiment. Measure the initial reaction rate at a range of 4,4-dimethyl-2-pentanone concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then decreases at higher concentrations, this is a clear indication of substrate inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation. | 1. Inactive enzyme. 2. Unsuitable reaction conditions. 3. Severe substrate inhibition from the start. | 1. Verify enzyme activity with a standard, less bulky substrate (e.g., acetophenone). 2. Optimize pH, temperature, and co-solvent concentration. 3. Start with a very low concentration of 4,4-dimethyl-2-pentanone and gradually increase it. |
| Reaction rate decreases over time, even with sufficient substrate. | 1. Product inhibition. 2. Enzyme instability under reaction conditions. 3. Substrate inhibition becoming more pronounced. | 1. Consider in-situ product removal strategies. 2. Perform stability studies of the enzyme under reaction conditions. Consider enzyme immobilization to enhance stability. 3. Implement a fed-batch strategy to maintain a low substrate concentration. |
| High conversion is only achieved at very low substrate concentrations, leading to low productivity. | 1. Strong substrate inhibition at moderate concentrations. 2. Poor substrate solubility. | 1. Employ a fed-batch or continuous-flow reactor setup. 2. Use a co-solvent (e.g., DMSO, isopropanol) to improve the solubility of 4,4-dimethyl-2-pentanone. Optimize the co-solvent concentration to avoid enzyme deactivation. |
| Inconsistent results between batches. | 1. Variability in enzyme preparation. 2. Inaccurate substrate concentration. 3. Fluctuations in reaction conditions. | 1. Standardize the enzyme purification and quantification protocol. 2. Prepare fresh substrate solutions and verify their concentration. 3. Ensure precise control of pH, temperature, and agitation. |
Data Presentation
Table 1: Kinetic Parameters of Amine Transaminases with Bulky Ketones (Analogous Systems)
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ATA from Arthrobacter sp. (Engineered) | Prositagliptin ketone | - | - | - | [1] |
| ATA from Ochrobactrum anthropi (Wild-Type) | 2-Oxohexanoic acid | 110 | 0.03 | 0.27 | [2] |
| ATA from Ochrobactrum anthropi (L57A mutant) | 2-Oxohexanoic acid | 4.6 | 0.61 | 132.6 | [2] |
| Transaminase from Blastococcus saxobsidens | 4-Methyl-2-oxovalerate | 1.9 ± 0.3 | 0.012 ± 0.001 | 6.3 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Determining Substrate Inhibition
-
Enzyme Preparation: Prepare a stock solution of the purified amine transaminase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Reaction Mixture Preparation: In separate microcentrifuge tubes or wells of a microplate, prepare reaction mixtures containing the buffer, pyridoxal-5'-phosphate (PLP) cofactor (typically 0.1-1 mM), and the amine donor (e.g., 1 M isopropylamine).
-
Substrate Addition: Add varying concentrations of 4,4-dimethyl-2-pentanone to each reaction mixture. A suggested range would be from 1 mM to 200 mM.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme stock solution. Incubate at a constant temperature (e.g., 30-40 °C) with agitation.
-
Sampling and Analysis: At regular time intervals, take samples from each reaction and quench the reaction (e.g., by adding a strong acid or an organic solvent). Analyze the formation of this compound using a suitable method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the initial reaction rates for each substrate concentration. Plot the initial rate as a function of the substrate concentration. A bell-shaped curve is indicative of substrate inhibition.
Protocol 2: Fed-Batch Strategy to Mitigate Substrate Inhibition
-
Reactor Setup: Use a stirred-tank bioreactor equipped with a programmable syringe pump for substrate feeding.
-
Initial Reaction Mixture: Charge the reactor with the reaction buffer, PLP, amine donor, and the amine transaminase.
-
Fed-Batch Operation: Start the reaction and begin the continuous or intermittent feeding of a concentrated solution of 4,4-dimethyl-2-pentanone at a pre-determined low rate.
-
Monitoring and Control: Monitor the concentration of the substrate in the reactor in real-time or at regular intervals. Adjust the feeding rate to maintain the substrate concentration below the determined inhibitory level.
-
Product Analysis: At the end of the reaction, determine the final product concentration and calculate the overall productivity.
Visualizations
References
- 1. Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
scale-up challenges for the industrial production of 4,4-Dimethylpentan-1-amine
Welcome to the technical support center for the industrial production of 4,4-Dimethylpentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up and execution of synthesis campaigns.
Section 1: Synthesis via Reductive Amination of 4,4-Dimethylpentanal
This section details the production of this compound through the reductive amination of 4,4-dimethylpentanal with ammonia over a suitable catalyst.
Experimental Protocol: Reductive Amination
Objective: To synthesize this compound by the catalytic reductive amination of 4,4-dimethylpentanal.
Materials:
-
4,4-Dimethylpentanal
-
Anhydrous Ammonia
-
Hydrogen Gas
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol (solvent)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, gas inlet and outlet, and a cooling system.
-
Catalyst filtration system.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation: The autoclave is rendered inert by purging with nitrogen gas.
-
Catalyst Loading: The catalyst (e.g., 5% w/w Raney Nickel, slurry washed) is charged into the reactor under a nitrogen blanket.
-
Solvent and Reactant Charging: Methanol is introduced, followed by 4,4-dimethylpentanal. The reactor is sealed.
-
Ammonia Addition: Anhydrous ammonia is charged into the reactor to the desired pressure.
-
Hydrogenation: The reactor is pressurized with hydrogen gas. The mixture is heated to the target temperature while stirring. The reaction progress is monitored by hydrogen uptake and periodic sampling for analysis (GC or HPLC).
-
Reaction Quench & Catalyst Removal: Upon completion, the reactor is cooled, and excess pressure is vented. The crude product is filtered to remove the catalyst.
-
Purification: The filtrate is subjected to fractional distillation under reduced pressure to isolate the pure this compound.
Data Presentation: Reductive Amination Parameters
| Parameter | Typical Value | Notes |
| Catalyst | Raney Nickel or 5% Pd/C | Raney Nickel is often more cost-effective for large scale. |
| Temperature | 80 - 120 °C | Higher temperatures can lead to side reactions. |
| Hydrogen Pressure | 20 - 50 bar | Higher pressure favors the reduction of the imine intermediate. |
| Ammonia | 3 - 5 equivalents | Excess ammonia minimizes the formation of secondary and tertiary amines. |
| Reaction Time | 4 - 8 hours | Monitored by hydrogen consumption and GC analysis. |
| Typical Yield | 85 - 95% | Dependent on catalyst activity and reaction conditions. |
| Purity (Post-distillation) | > 99% |
Troubleshooting Guide & FAQs: Reductive Amination
Q1: The reaction has stalled, and hydrogen uptake has ceased prematurely. What are the possible causes?
A1: This issue often points to catalyst deactivation. Potential causes include:
-
Catalyst Poisoning: Impurities in the starting materials (e.g., sulfur compounds in the aldehyde) can poison the catalyst. Ensure the purity of your 4,4-dimethylpentanal.
-
Insufficient Mixing: Poor agitation can lead to localized overheating or poor catalyst suspension, reducing its effectiveness. Check the stirrer speed and ensure proper mixing.
-
Water Content: Excessive water in the reactants or solvent can inhibit the catalyst. Use anhydrous grade solvents and ensure dry starting materials.
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of di- and tri-alkylated amines is a common challenge. To enhance selectivity for the primary amine:
-
Increase Ammonia Concentration: Employ a larger excess of ammonia. This shifts the equilibrium towards the formation of the primary imine.
-
Lower Reaction Temperature: Operating at the lower end of the recommended temperature range can reduce the rate of subsequent alkylation reactions.
-
Catalyst Choice: Some catalysts may exhibit higher selectivity. If using Pd/C, consider switching to Raney Nickel, which can sometimes offer better selectivity for primary amines in the presence of excess ammonia.
Q3: The formation of 4,4-dimethylpentan-1-ol is a significant side reaction. What can be done to minimize this?
A3: The formation of the corresponding alcohol arises from the direct reduction of the starting aldehyde. To mitigate this:
-
Ensure Sufficient Ammonia: A high concentration of ammonia is crucial to drive the formation of the imine intermediate, which is then reduced to the amine.
-
Staged Addition: Consider a staged addition of hydrogen or a temperature ramping profile. Initially, allow the aldehyde and ammonia to react at a lower temperature to form the imine before increasing the temperature and hydrogen pressure for the reduction step.
Visualization: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 4,4-dimethylpentanal.
Section 2: Synthesis via Hydrogenation of 4,4-Dimethylpentanenitrile
This route involves the reduction of 4,4-dimethylpentanenitrile to the desired primary amine using a catalyst and a hydrogen source.
Experimental Protocol: Nitrile Hydrogenation
Objective: To synthesize this compound by the catalytic hydrogenation of 4,4-dimethylpentanenitrile.
Materials:
-
4,4-Dimethylpentanenitrile
-
Hydrogen Gas
-
Raney Cobalt or a supported Rhodium catalyst
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Ammonia (optional, to improve selectivity)
Procedure:
-
Reactor Setup: An inert high-pressure reactor is prepared as described in the previous section.
-
Charging: The solvent, 4,4-dimethylpentanenitrile, and catalyst are charged to the reactor. If used, ammonia is added.
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen. The contents are heated and stirred. The reaction is monitored by hydrogen consumption and analytical techniques.
-
Workup: After cooling and venting, the catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude amine is purified by fractional distillation.
Data Presentation: Nitrile Hydrogenation Parameters
| Parameter | Typical Value | Notes |
| Catalyst | Raney Cobalt or supported Rhodium | Cobalt and Rhodium catalysts often show higher selectivity for primary amines from nitriles compared to Nickel or Palladium. |
| Temperature | 100 - 150 °C | Higher temperatures are generally required for nitrile reduction. |
| Hydrogen Pressure | 50 - 100 bar | High pressure is necessary to achieve a good reaction rate. |
| Reaction Time | 6 - 12 hours | Typically longer than reductive amination of aldehydes. |
| Typical Yield | 80 - 90% | Can be lower than the reductive amination route due to more forcing conditions. |
| Purity (Post-distillation) | > 99% |
Troubleshooting Guide & FAQs: Nitrile Hydrogenation
Q1: The primary issue is the formation of secondary amines (bis(4,4-dimethylpentyl)amine). How can this be suppressed?
A1: This is the most common side reaction in nitrile hydrogenation.[1] The initially formed primary amine can react with an intermediate imine to form a secondary amine. To minimize this:
-
Use of Ammonia: Adding ammonia to the reaction mixture can help to suppress the formation of secondary amines by competing for reaction with the imine intermediate.[1]
-
Catalyst Choice: Raney Cobalt is often preferred over Raney Nickel for nitrile hydrogenation to primary amines as it can offer higher selectivity.
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol can sometimes promote primary amine formation.
Q2: The reaction is sluggish and requires very long reaction times. How can the rate be improved?
A2: Nitrile hydrogenation can be slow. To improve the rate:
-
Increase Temperature and Pressure: Carefully increasing the reaction temperature and hydrogen pressure within the safe operating limits of the equipment will increase the reaction rate.
-
Catalyst Loading: Increasing the catalyst loading can improve the rate, but this needs to be balanced with cost considerations.
-
Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated by improper storage or handling.
Visualization: Nitrile Hydrogenation Pathway
Caption: Reaction pathway for nitrile hydrogenation showing the formation of the desired primary amine and the secondary amine byproduct.
Section 3: Synthesis via Grignard Reaction
This route involves the reaction of a Grignard reagent, prepared from a suitable haloalkane, with a source of the aminomethyl group.
Experimental Protocol: Grignard Synthesis
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
1-Chloro-3,3-dimethylbutane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
A suitable electrophile (e.g., N-(methoxymethyl)aniline or similar)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Grignard Formation: Under a nitrogen atmosphere, magnesium turnings are activated in anhydrous THF. A solution of 1-chloro-3,3-dimethylbutane in THF is added dropwise to initiate and sustain the Grignard reaction. The reaction is typically exothermic and may require cooling.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is added to a cooled solution of the electrophile in THF.
-
Quenching and Workup: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is then basified with NaOH.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are dried and concentrated. The crude amine is purified by fractional distillation.
Data Presentation: Grignard Synthesis Parameters
| Parameter | Typical Value | Notes |
| Solvent | Anhydrous THF | Diethyl ether can also be used but THF is often preferred for its higher boiling point. |
| Reaction Temperature | 0 - 25 °C | The Grignard formation is exothermic and requires careful temperature control. The subsequent reaction is often performed at low temperatures. |
| Reaction Time | 2 - 6 hours | Dependent on the rate of addition and the specific electrophile used. |
| Typical Yield | 70 - 85% | Can be lower than other methods due to the sensitivity of the Grignard reagent. |
| Purity (Post-distillation) | > 99% |
Troubleshooting Guide & FAQs: Grignard Synthesis
Q1: The Grignard reaction is difficult to initiate. What can be done?
A1: Initiation can be a common problem. Here are some tips:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and not oxidized. They can be activated by crushing them under nitrogen or by adding a small crystal of iodine.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be rigorously anhydrous.
-
Concentrated Starting Solution: A small amount of a concentrated solution of the halide can be added initially to help start the reaction.
Q2: The yield is low, and a significant amount of Wurtz coupling byproduct (7,7-dimethyl-dodecane) is observed. How can this be minimized?
A2: Wurtz coupling is a common side reaction. To reduce its occurrence:
-
Slow Addition: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a moderate temperature during the Grignard formation. Overheating can promote side reactions.
-
Good Stirring: Efficient stirring ensures that the halide reacts with the magnesium surface rather than with the already formed Grignard reagent.
Q3: During the workup, an emulsion has formed, making phase separation difficult. How can this be resolved?
A3: Emulsions can form due to the presence of magnesium salts.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion.
-
Filtration: In some cases, filtering the mixture through a pad of celite can help to remove the solids that are stabilizing the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.
Visualization: Grignard Synthesis Decision Tree
Caption: Troubleshooting decision tree for common issues in Grignard synthesis.
References
methods for removing unreacted starting materials from 4,4-Dimethylpentan-1-amine
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing unreacted starting materials and other impurities from 4,4-Dimethylpentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and impurities in my crude this compound?
A1: The most common impurities will depend on the synthetic route used. Two plausible routes are:
-
Hydroamination or related addition to Neohexene (3,3-Dimethyl-1-butene): The primary starting material impurity would be residual neohexene.
-
Reduction of 4,4-Dimethylpentanenitrile: The key impurity would be the unreacted nitrile.
Other potential impurities can include catalysts, solvents, and by-products from the reaction.
Q2: What is the first and simplest step to purify my crude product?
A2: A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities and acidic or basic residues.[1] If a low-boiling starting material like neohexene (Boiling Point: 41°C) was used, it can often be removed by evaporation with the reaction solvent.[2][3][4] For other impurities, an acid-base extraction is the recommended initial purification technique.[1][5]
Q3: How do I perform an acid-base extraction to separate my amine from neutral impurities?
A3: Acid-base extraction leverages the basicity of the amine. By washing the crude product (dissolved in an organic solvent) with an aqueous acid solution, the amine is protonated, forming a water-soluble ammonium salt.[5] Neutral organic impurities, such as unreacted 4,4-dimethylpentanenitrile, will remain in the organic layer. The layers are then separated, and the aqueous layer containing the amine salt is basified to regenerate the pure, water-insoluble amine, which can then be extracted back into an organic solvent.[6][7]
Q4: My this compound is streaking badly on a silica gel TLC plate and I'm losing product on the column. What's happening and how can I fix it?
A4: This is a common problem when chromatographing basic compounds like amines on standard silica gel.[8][9] The acidic nature of silica's silanol groups leads to strong, sometimes irreversible, binding with the basic amine, causing streaking, poor separation, and yield loss.[9]
There are two primary solutions:
-
Use a Modified Eluent: Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, to your mobile phase.[10][11] This neutralizes the acidic sites on the silica, improving peak shape and recovery.[8]
-
Use a Different Stationary Phase: Employ a deactivated or basic stationary phase. Amine-functionalized silica or basic alumina columns are excellent alternatives that prevent the strong acid-base interaction.[12][13]
Q5: When should I consider using distillation or scavenger resins?
A5:
-
Distillation: This method is ideal when there is a significant difference in boiling points between your product and the impurities. It is particularly effective for removing highly volatile starting materials like neohexene (BP 41°C) from the much higher-boiling this compound.[2][3]
-
Scavenger Resins: These are polymer-supported reagents designed to react with and remove specific types of excess reactants or by-products.[14] An isocyanate or aldehyde resin, for example, can be used to selectively remove unreacted primary amines from a reaction mixture.[15][16] This method is especially useful for final polishing to remove trace impurities when high purity is required.[14]
Data Presentation
Table 1: Physical Properties of this compound and Potential Starting Materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|---|
| This compound | C₇H₁₇N | 115.22 | 148.9 (Predicted) | ~30-32 | Poorly soluble |
| Neohexene | C₆H₁₂ | 84.16 | 41[2][3] | -115 | Insoluble[4] |
| 4,4-Dimethylpentanenitrile | C₇H₁₃N | 111.19 | N/A | N/A | N/A |
Table 2: Comparison of Purification Methods.
| Method | Principle | Best For | Advantages | Disadvantages |
|---|---|---|---|---|
| Distillation | Separation by boiling point | Removing volatile impurities (e.g., neohexene). | Simple, scalable, effective for large boiling point differences. | Not suitable for thermally sensitive compounds or azeotropes. |
| Acid-Base Extraction | Separation by differential solubility of neutral vs. salt forms. | Removing neutral or acidic impurities from the basic amine product.[5] | Inexpensive, rapid, and highly effective for separating compounds with different acid/base properties.[1] | Can lead to emulsions; requires multiple steps (extraction, basification, re-extraction).[17] |
| Flash Chromatography | Separation by polarity. | Separating compounds with similar boiling points but different polarities. | High resolution, applicable to a wide range of compounds.[12] | Can be complex to optimize; amines may interact poorly with standard silica gel.[8][9] |
| Scavenger Resins | Covalent capture of specific functional groups. | Removing trace amounts of excess starting materials or by-products.[14] | High selectivity, simplified workup (filtration), suitable for automation.[15] | Resins can be expensive; not suitable for bulk impurity removal. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of the crude oil.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel. Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.[1]
-
Separation: Allow the layers to separate. The top layer will typically be the organic solvent containing neutral impurities, and the bottom aqueous layer will contain the protonated amine salt. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add more 1M HCl to the organic layer, shake, and combine the aqueous layer with the first extraction. Repeat this process 2-3 times to ensure all the amine has been extracted.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The amine will deprotonate and may form a cloudy suspension or an oily layer.[6]
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether), shake, and separate the layers. This time, the purified amine will be in the organic layer. Collect the organic layer.
-
Final Steps: Repeat the back-extraction 2-3 times. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography on Amine-Modified Silica
This method is recommended to avoid issues associated with standard silica gel.[8]
-
Select Eluent System: Use TLC analysis on amine-functionalized TLC plates to determine a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) that gives good separation and an Rf value of ~0.2-0.4 for the product.
-
Pack Column: Pack a flash chromatography column with amine-functionalized silica gel using your chosen non-polar solvent.
-
Equilibrate: Equilibrate the column by passing 2-3 column volumes of the initial eluent through the silica.
-
Load Sample: Dissolve the crude material in a minimum amount of the mobile phase or a strong solvent like dichloromethane. For best results, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.
-
Elute: Run the column, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Analyze and Combine: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Diagram illustrating the principles of acid-base extraction for amine purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Neohexene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 3,3-Dimethyl-1-butene | 558-37-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. teledyneisco.com [teledyneisco.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. suprasciences.com [suprasciences.com]
- 17. Workup [chem.rochester.edu]
impact of solvent choice on the synthesis of 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4-Dimethylpentan-1-amine. The information is tailored to address specific issues that may be encountered during its preparation, with a focus on the impact of solvent choice on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common and practical laboratory-scale synthetic routes for this compound are:
-
Reductive Amination of 4,4-Dimethylpentanal: This is a direct method where the aldehyde is reacted with an amine source (commonly ammonia or a protected equivalent) in the presence of a reducing agent.
-
Reduction of 4,4-Dimethylpentanenitrile: This involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.
Q2: How does the steric hindrance of the neopentyl group in this compound affect its synthesis?
A2: The bulky tert-butyl group (neopentyl structure) introduces significant steric hindrance. This can slow down reaction rates, necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times), and potentially lead to lower yields compared to the synthesis of less hindered amines. The choice of solvent and reagents becomes critical to overcome these steric challenges.
Q3: Which solvents are recommended for the synthesis of this compound?
A3: The optimal solvent depends on the chosen synthetic route.
-
For Reductive Amination: A range of solvents can be employed. While chlorinated solvents like 1,2-dichloroethane (DCE) have been traditionally used, more environmentally friendly alternatives such as ethyl acetate (EtOAc), dimethyl carbonate, isopropyl alcohol, and 2-methyltetrahydrofuran (2-MeTHF) are viable options. Protic solvents like methanol or ethanol can also be used, especially when using borohydride-based reducing agents.
-
For Nitrile Reduction with LiAlH₄: Anhydrous ethereal solvents are mandatory due to the high reactivity of lithium aluminum hydride. The most common choices are diethyl ether and tetrahydrofuran (THF).
Q4: What are the typical challenges encountered during the purification of this compound?
A4: Purification of primary amines can be challenging due to their basicity and potential for forming salts. Common issues include:
-
Product loss on silica gel: The basic amine can interact strongly with acidic silica gel, leading to tailing and potential decomposition.
-
Emulsion formation during aqueous workup: This is particularly common in reactions involving metal hydrides.
-
Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum.
To mitigate these issues, consider using a basic workup to ensure the amine is in its free base form before extraction, employing a less acidic stationary phase for chromatography (e.g., alumina or deactivated silica gel), or converting the amine to a salt for easier handling and purification, followed by liberation of the free base.
Troubleshooting Guides
Route 1: Reductive Amination of 4,4-Dimethylpentanal
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation: The sterically hindered aldehyde may react slowly with the ammonia source. | - Increase the reaction temperature. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Reducing Agent Inactivity: The chosen reducing agent may not be potent enough or may have degraded. | - Switch to a more reactive reducing agent like sodium triacetoxyborohydride (STAB). - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH₄ should be kept dry). |
| Solvent Incompatibility: The chosen solvent may not be optimal for both imine formation and reduction. | - If using a protic solvent like methanol, ensure the imine has sufficient time to form before adding the reducing agent. - Consider switching to an aprotic solvent like THF or 2-MeTHF. |
Problem 2: Formation of Side Products (e.g., Alcohol from Aldehyde Reduction)
| Possible Cause | Suggested Solution |
| Premature Aldehyde Reduction: The reducing agent is reacting with the starting aldehyde before imine formation is complete. | - Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN). - Allow for a longer pre-reaction time for the aldehyde and amine to form the imine before introducing the reducing agent. |
| Reaction Conditions Too Harsh: High temperatures can sometimes favor side reactions. | - Attempt the reaction at a lower temperature for a longer duration. |
Route 2: Reduction of 4,4-Dimethylpentanenitrile with LiAlH₄
Problem 1: Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient LiAlH₄: The amount of reducing agent may not be enough to fully reduce the nitrile. | - Use a larger excess of LiAlH₄ (typically 2-3 equivalents). |
| Steric Hindrance: The bulky neopentyl group slows down the hydride attack. | - Increase the reaction temperature to refluxing THF. - Extend the reaction time and monitor progress by TLC or GC. |
| Poor Solvent Quality: Presence of moisture in the solvent will quench the LiAlH₄. | - Ensure the use of freshly distilled, anhydrous solvents (diethyl ether or THF). |
Problem 2: Difficult Workup and Low Isolated Yield
| Possible Cause | Suggested Solution |
| Formation of Aluminum Salt Emulsions: The quenching of excess LiAlH₄ can lead to gelatinous aluminum salts that are difficult to filter and extract. | - Employ the Fieser workup procedure: for 'x' g of LiAlH₄ used, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water with vigorous stirring. This should produce a granular precipitate that is easily filtered. |
| Product Adsorption to Aluminum Salts: The amine product can be adsorbed onto the aluminum hydroxide precipitate. | - After filtration, wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the adsorbed product. |
Data Presentation
Table 1: Hypothetical Solvent Effects on the Reductive Amination of 4,4-Dimethylpentanal *
| Solvent | Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methanol | NaBH₄ | 25 | 24 | 65 | 90 |
| THF | LiAlH₄ | 66 | 12 | 80 | 95 |
| 1,2-Dichloroethane | NaBH(OAc)₃ | 25 | 18 | 75 | 92 |
| Ethyl Acetate | H₂/Pd-C | 50 | 24 | 70 | 93 |
*Note: This data is illustrative and based on general principles for similar reactions. Actual results may vary and require optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Reaction Scheme:
(CH₃)₃CCH₂CH₂CHO + NH₃ + [Reducing Agent] → (CH₃)₃CCH₂CH₂CH₂NH₂
Materials:
-
4,4-Dimethylpentanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4,4-dimethylpentanal (1 equivalent) in methanol, add a solution of ammonia in methanol (3 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted aldehyde.
-
Basify the aqueous layer with aqueous NaOH until pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify by distillation or column chromatography on alumina.
Protocol 2: Synthesis of this compound via Nitrile Reduction
Reaction Scheme:
(CH₃)₃CCH₂CH₂CN + LiAlH₄ → (CH₃)₃CCH₂CH₂CH₂NH₂
Materials:
-
4,4-Dimethylpentanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Water
-
15% Aqueous sodium hydroxide
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of 4,4-dimethylpentanenitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for the reduction of 4,4-dimethylpentanenitrile.
Validation & Comparative
A Comparative Guide to the Synthesis of 4,4-Dimethylpentan-1-amine for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to 4,4-dimethylpentan-1-amine, a key building block in pharmaceutical development, is presented. This guide provides a detailed comparison of the Gabriel synthesis and catalytic reductive amination, offering experimental protocols and performance data to inform methodology selection in research and development settings.
This document outlines two distinct and effective methods for the synthesis of this compound: the Gabriel synthesis, a classical approach for preparing primary amines, and a modern catalytic reductive amination. Each method is evaluated based on reaction conditions, yield, and reagent accessibility, providing a clear framework for researchers to select the most suitable pathway for their specific needs.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a well-established two-step method for the preparation of primary amines from primary alkyl halides. This pathway avoids the common issue of over-alkylation often encountered in direct alkylation with ammonia. The synthesis proceeds via the formation of an N-alkylphthalimide intermediate, which is subsequently cleaved to release the desired primary amine.
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
In a round-bottom flask, potassium phthalimide is reacted with 1-bromo-4,4-dimethylpentane. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the S(_N)2 reaction. The mixture is heated to ensure the completion of the reaction.
Step 2: Hydrazinolysis of N-(4,4-dimethylpentyl)phthalimide
The resulting N-(4,4-dimethylpentyl)phthalimide is then cleaved using hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is refluxed, leading to the formation of the desired this compound and phthalhydrazide as a byproduct. The amine product is then isolated and purified through standard laboratory techniques such as distillation or chromatography.
Method 2: Catalytic Reductive Amination
Catalytic reductive amination offers a more direct, one-pot approach to the synthesis of amines from carbonyl compounds. This method involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent and a catalyst. For the synthesis of this compound, 4,4-dimethylpentanal is the key starting material.
Experimental Protocol:
A solution of 4,4-dimethylpentanal in a suitable solvent, such as ethanol or methanol, is charged into a high-pressure reactor. A nickel catalyst, often Raney nickel, is added to the solution. The reactor is then charged with ammonia and hydrogen gas. The reaction is carried out at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude amine is then purified by distillation.
Performance Comparison
To facilitate a direct comparison of these two synthetic methodologies, the following table summarizes key performance indicators based on typical experimental outcomes.
| Parameter | Gabriel Synthesis | Catalytic Reductive Amination |
| Starting Material | 1-bromo-4,4-dimethylpentane | 4,4-dimethylpentanal |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | Ammonia, Hydrogen gas, Nickel catalyst |
| Reaction Steps | 2 | 1 |
| Typical Yield | Generally high (can exceed 80%) | Variable, often high with optimized catalyst |
| Reaction Conditions | Moderate to high temperatures, atmospheric pressure | Elevated temperature and high pressure |
| Byproducts | Phthalhydrazide | Minimal, if reaction is selective |
| Advantages | Avoids over-alkylation, reliable for primary amines | One-pot procedure, high atom economy |
| Disadvantages | Two-step process, use of hydrazine | Requires high-pressure equipment, catalyst handling |
Synthesis Pathways and Logic
The selection of a synthetic route is often guided by the availability of starting materials, the required scale of the synthesis, and the available laboratory equipment. The following diagrams illustrate the logical flow of each synthesis method.
Caption: Workflow of the Gabriel Synthesis.
Spectroscopic Scrutiny: Confirming the Molecular Architecture of 4,4-Dimethylpentan-1-amine
A Comparative Guide to the Spectroscopic Analysis of Primary Amines for Structural Elucidation
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide a powerful, non-destructive toolkit for elucidating the intricate arrangements of atoms within a compound. This guide offers a comparative analysis of the spectroscopic data for 4,4-Dimethylpentan-1-amine, a primary amine of interest, benchmarked against two structurally related primary amines: Hexylamine and 2,2-Dimethylpropan-1-amine (Neopentylamine). Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a clear pathway for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its comparator molecules. The data for this compound is predicted based on established spectroscopic principles, while the data for Hexylamine and 2,2-Dimethylpropan-1-amine is derived from experimental sources.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | H-1 (-CH₂NH₂) | ~2.7 | Triplet | 2H |
| H-2 (-CH₂-) | ~1.5 | Multiplet | 2H | |
| H-3 (-CH₂-) | ~1.2 | Multiplet | 2H | |
| H-5 (-C(CH₃)₃) | ~0.9 | Singlet | 9H | |
| -NH₂ | ~1.1 (broad) | Singlet | 2H | |
| Hexylamine | H-1 (-CH₂NH₂) | 2.68 | Triplet | 2H |
| H-2 (-CH₂-) | 1.42 | Quintet | 2H | |
| H-3, H-4, H-5 (-(CH₂)₃-) | 1.30 | Multiplet | 6H | |
| H-6 (-CH₃) | 0.89 | Triplet | 3H | |
| -NH₂ | 1.11 (broad) | Singlet | 2H | |
| 2,2-Dimethylpropan-1-amine | H-1 (-CH₂NH₂) | 2.45 | Singlet | 2H |
| H-3 (-C(CH₃)₃) | 0.92 | Singlet | 9H | |
| -NH₂ | 0.98 (broad) | Singlet | 2H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-1 (-CH₂NH₂) | ~45 |
| C-2 (-CH₂-) | ~35 | |
| C-3 (-CH₂-) | ~25 | |
| C-4 (-C(CH₃)₃) | ~30 | |
| C-5 (-(CH₃)₃) | ~29 | |
| Hexylamine | C-1 (-CH₂NH₂) | 42.1 |
| C-2 (-CH₂-) | 33.8 | |
| C-3 (-CH₂-) | 26.8 | |
| C-4 (-CH₂-) | 31.8 | |
| C-5 (-CH₂-) | 22.7 | |
| C-6 (-CH₃) | 14.1 | |
| 2,2-Dimethylpropan-1-amine | C-1 (-CH₂NH₂) | 51.5 |
| C-2 (-C(CH₃)₃) | 32.7 | |
| C-3 (-(CH₃)₃) | 27.8 |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~3380, ~3300 (two bands) | ~2950-2850 | ~1600 | ~1070 |
| Hexylamine | 3368, 3292 | 2957, 2929, 2857 | 1590 | 1069 |
| 2,2-Dimethylpropan-1-amine | 3360, 3280 | 2950-2850 | 1605 | 1050 |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 115 | 30 | 57, 86 |
| Hexylamine | 101 | 30 | 44, 58, 72 |
| 2,2-Dimethylpropan-1-amine | 87 | 30 | 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the amine sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds between scans.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The GC separates the components of the sample before they enter the mass spectrometer.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z value.
-
Visualization of the Analytical Workflow
The logical progression of spectroscopic analysis for structural confirmation can be visualized as follows:
Caption: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive approach to the structural elucidation of organic molecules. By comparing the predicted spectroscopic data of this compound with the experimental data of the structurally similar Hexylamine and 2,2-Dimethylpropan-1-amine, a clear and confident confirmation of its molecular structure can be achieved. This guide serves as a practical resource for researchers and scientists in navigating the process of spectroscopic analysis for novel and known chemical entities.
A Comparative Analysis of 4,4-Dimethylpentan-1-amine and Other Branched Primary Amines for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of an appropriate amine building block is a critical decision that can significantly influence reaction outcomes, compound properties, and ultimately, the viability of a drug candidate. Branched primary amines, in particular, offer unique steric and electronic properties that can be leveraged to fine-tune molecular architectures. This guide provides a comparative study of 4,4-dimethylpentan-1-amine against other notable branched primary amines: tert-butylamine, neopentylamine, and 2-amino-4-methylpentane.
Physicochemical Properties: A Tabulated Comparison
The structural variations among these amines, specifically the degree and location of branching relative to the amino group, give rise to distinct physicochemical properties. These properties are fundamental to predicting their behavior in reaction media and their potential impact on the characteristics of derivative compounds.
| Property | This compound | tert-Butylamine | Neopentylamine | 2-Amino-4-methylpentane |
| Molecular Formula | C₇H₁₇N[1] | C₄H₁₁N | C₅H₁₃N[2] | C₆H₁₅N[3] |
| Molecular Weight ( g/mol ) | 115.22[1] | 73.14 | 87.16[2] | 101.19[3] |
| Boiling Point (°C) | 134.9 | 46[4] | 83[5][6] | 108-110[3] |
| Melting Point (°C) | -26.9 | -67[4] | -70 (estimate)[5][6] | -40.7 (estimate)[3] |
| Density (g/mL at 25°C) | 0.79 | 0.696[4] | 0.745[5][6] | 0.717[3] |
| Water Solubility | 3391.09 mg/L | Miscible | Soluble | Not specified |
| pKa | Not available (estimated ~10.2-10.6) | 10.68 | 10.15[5][6][7] | 11.07 (Predicted)[3] |
| Flash Point (°C) | 41.6 | -38 | -13[5][6][7] | Not specified |
Reactivity and Steric Hindrance: A Comparative Overview
The reactivity of these amines as nucleophiles is a delicate interplay between their basicity (pKa) and the steric hindrance around the nitrogen atom. While basicity generally correlates with nucleophilicity for amines, steric bulk can significantly impede the amine's ability to attack an electrophilic center, a crucial consideration in Sₙ2 reactions.[8]
-
tert-Butylamine: The tertiary carbon attached directly to the nitrogen atom creates significant steric hindrance. This makes it a much less effective nucleophile compared to other primary amines, despite its relatively high basicity.[8] This property can be advantageous in applications where it is used as a bulky, non-nucleophilic base.
-
Neopentylamine & this compound: Both amines feature a quaternary carbon, but it is positioned further from the amino group (β in neopentylamine, γ in this compound). This increased distance reduces the direct steric encumbrance on the nitrogen's lone pair, making them more effective nucleophiles than tert-butylamine. The longer carbon chain in this compound may offer greater flexibility and different conformational possibilities compared to neopentylamine.
-
2-Amino-4-methylpentane: Branching at the γ-carbon provides steric bulk further away from the reactive center, having a more subtle influence on nucleophilicity compared to the α- and β-branched amines.
The following diagram illustrates the logical workflow for considering the factors that influence the reactivity of these amines in nucleophilic substitution reactions.
References
- 1. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Neopentylamine | 5813-64-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to Analytical Method Validation for the Quantification of 4,4-Dimethylpentan-1-amine
Introduction
4,4-Dimethylpentan-1-amine is a primary alkylamine whose accurate quantification is essential in various stages of pharmaceutical development and quality control. The validation of analytical methods ensures the reliability, consistency, and accuracy of these quantitative measurements. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of common analytical techniques used for the quantification of similar amine compounds. The principles and protocols described herein can be adapted to develop and validate a robust analytical method for this compound.
The primary analytical techniques suitable for the quantification of amines include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with a suitable detector. Due to the chemical properties of amines, such as their polarity and potential for low UV absorbance, derivatization is often a necessary step to improve chromatographic performance and detection sensitivity.[1]
Comparison of Key Analytical Techniques
The choice of an analytical technique for amine quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV/FLD) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass-to-charge ratio. | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, with detection by mass-to-charge ratio. | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, with detection by UV-Vis or Fluorescence. |
| Derivatization | Often required to increase volatility and thermal stability. | May be used to improve chromatographic retention and ionization efficiency.[2] | Typically required for compounds lacking a strong chromophore or fluorophore to enhance detectability.[3] |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with tandem MS (MS/MS).[4][5] | Moderate to high, depending on the derivatizing agent and detector. |
| Selectivity | High, based on both retention time and mass spectrum. | Very high, based on retention time and specific mass transitions (MRM).[6] | Moderate, dependent on chromatographic resolution and specificity of the derivatization reaction. |
| Sample Matrix | Suitable for volatile and semi-volatile analytes in relatively clean matrices. | Versatile for a wide range of polar and non-polar compounds in complex matrices. | Suitable for a wide range of compounds, but complex matrices may require extensive sample cleanup. |
| Typical LOD/LOQ | Low ng/mL to pg/mL range. | Sub-ng/mL to pg/mL range. | Low µg/mL to ng/mL range. |
Experimental Protocols
Detailed and precise protocols are fundamental for successful method validation. Below are generalized methodologies for GC-MS and LC-MS/MS that can be adapted for this compound, along with a common derivatization procedure.
In-Situ Derivatization Protocol (General)
A derivatization step can be employed to enhance the chromatographic properties and detectability of amines.[2]
-
Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
pH Adjustment: Add a buffer (e.g., sodium bicarbonate) to raise the pH, which facilitates the reaction.[1]
-
Derivatizing Agent: Introduce a derivatizing agent such as hexylchloroformate.[2]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 50-70°C) for a specified duration to ensure the reaction goes to completion.
-
Quenching: Stop the reaction by adding a quenching agent if necessary.
-
Extraction: Extract the derivatized analyte using an appropriate organic solvent.
-
Analysis: The resulting solution is then ready for injection into the GC-MS or LC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of volatile or semi-volatile amines, often after derivatization.
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Hold: Maintain at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique for the quantification of amines in various matrices.[6]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound (or its derivative) would need to be determined.
Method Validation Parameters
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[8] Key validation parameters according to ICH guidelines are summarized below.[9]
| Validation Parameter | GC-MS | LC-MS/MS | HPLC-UV/FLD |
| Specificity | High | Very High | Moderate to High |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Range | Typically 80-120% of the test concentration.[8] | Typically 80-120% of the test concentration.[8] | Typically 80-120% of the test concentration.[8] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Limit of Detection (LOD) | Low ng/mL | Sub-ng/mL | ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Sub-ng/mL | ng/mL to µg/mL |
| Robustness | Assessed by varying parameters like injector temperature, flow rate, and oven ramp rate. | Assessed by varying parameters like mobile phase composition, flow rate, and column temperature. | Assessed by varying parameters like mobile phase pH, composition, and flow rate. |
Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of key performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4,4-Dimethylpentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,4-Dimethylpentan-1-amine. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. This document outlines and objectively compares several key analytical techniques, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction
This compound is a primary aliphatic amine with applications in organic synthesis and as a building block for more complex molecules. A common route for its synthesis is the reduction of 4,4-dimethylpentanenitrile.[1][2][3][4] The purity of the final product is paramount, as impurities can significantly impact downstream reactions and biological assays. This guide focuses on the comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
Potential Impurities:
Based on the synthesis route involving the reduction of 4,4-dimethylpentanenitrile, potential impurities to monitor include:
-
Starting Material: Unreacted 4,4-dimethylpentanenitrile.
-
Byproducts of Reduction:
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., diethyl ether, tetrahydrofuran).
Comparison of Key Analytical Methods
The following table summarizes the performance characteristics of the most pertinent analytical techniques for the purity validation of this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile compounds, excellent for separating structural isomers, robust and widely available. | Requires derivatization for polar amines to improve peak shape and thermal stability. | Low ng/mL to pg/mL range. |
| High-Performance Liquid Chromatography (HPLC-UV/MS) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Suitable for non-volatile and thermally labile compounds, wide range of detectors available. | May require derivatization for compounds lacking a UV chromophore, lower resolution for some isomers compared to GC. | Low µg/mL to ng/mL range. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard. | Absolute quantification without the need for a specific reference standard of the analyte, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | mg/mL range. |
Experimental Protocols
Objective: To determine the purity and quantify volatile impurities.
Derivatization (using Trifluoroacetic Anhydride - TFAA):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
Objective: To determine purity and quantify non-volatile impurities.
Derivatization (using 9-fluorenylmethoxycarbonyl chloride - FMOC-Cl):
-
Prepare a solution of this compound at approximately 1 mg/mL in acetonitrile.
-
To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 10 minutes.
-
Quench the reaction by adding 500 µL of 0.1% formic acid in the mobile phase.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Objective: To determine the absolute purity of the synthesized compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) to dissolve both the sample and the internal standard completely.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 s) to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Visualizations
Caption: General workflow for assessing the purity of a synthesized chemical compound.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The choice of analytical method for the purity validation of this compound should be based on a comprehensive evaluation of the product's intended use and the potential impurity profile. While GC and HPLC offer excellent sensitivity for detecting trace impurities, qNMR provides a robust and accurate method for determining absolute purity without the need for a specific reference standard. For routine quality control, a combination of these orthogonal techniques is highly recommended to ensure a comprehensive and accurate assessment of purity.
References
- 1. Reduction of nitriles Nitriles on reduction with lithium aluminium hydri.. [askfilo.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Analysis of 4,4-Dimethylpentan-1-amine Derivatives: A Review of Non-Existent Data
Despite a comprehensive search of available scientific literature and chemical databases, no published studies detailing the biological activity of 4,4-Dimethylpentan-1-amine or its derivatives were identified. Consequently, a comparative analysis of the biological activity of these compounds versus the parent compound cannot be provided at this time.
This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison of the biological activities of this compound derivatives against the parent compound. The core of this analysis was to be built upon quantitative experimental data, detailed experimental protocols, and visualizations of relevant biological pathways. However, the foundational element—published research on the biological effects of these specific chemical entities—appears to be absent from the public domain.
While chemical suppliers list this compound and some of its salts, and provide basic physical and chemical properties, they do not offer any information regarding its biological effects or the activities of any synthesized derivatives. General statements in some chemical literature suggest that derivatives of such amines could be explored for therapeutic potential, for instance, as anti-inflammatory agents, but these remain speculative without concrete experimental evidence.
The intended structure of this guide would have included the following sections, which are presented here to illustrate the scope of the planned analysis, had the data been available:
Data Presentation (Hypothetical)
This section would have summarized key quantitative data from in vitro and in vivo studies in tabular format. Examples of the types of data that would have been compared include:
-
Receptor Binding Affinity: Ki or IC50 values for target receptors.
-
Enzyme Inhibition: IC50 values for target enzymes.
-
Cellular Assays: EC50 or GI50 values for effects on cell viability, proliferation, or signaling.
-
In Vivo Efficacy: ED50 or other relevant metrics from animal models of disease.
Experimental Protocols (Hypothetical)
Detailed methodologies for key experiments would have been provided to ensure reproducibility and critical evaluation of the findings. This would have encompassed:
-
Receptor Binding Assays: Specifics of membrane preparation, radioligand or fluorescent probe used, and incubation conditions.
-
Enzyme Inhibition Assays: Details of the enzyme source, substrate, and detection method.
-
Cell Culture and Treatment: Cell line information, culture conditions, and compound treatment protocols.
-
Animal Models: Species, strain, disease induction method, and dosing regimen.
Signaling Pathways and Experimental Workflows (Hypothetical)
Visual diagrams created using Graphviz would have illustrated the mechanisms of action and experimental processes.
Caption: Hypothetical signaling pathway illustrating the mechanism of action.
Caption: Hypothetical experimental workflow for compound screening.
comparing the efficacy of different catalysts for 4,4-Dimethylpentan-1-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4-Dimethylpentan-1-amine, a valuable building block in pharmaceutical and materials science, can be approached through several catalytic routes. This guide provides a comparative overview of the most promising catalytic strategies, focusing on hydroaminomethylation and reductive amination. While direct comparative experimental data for the synthesis of this specific amine is limited in publicly available literature, this document extrapolates from studies on structurally similar aliphatic amines to provide a comprehensive analysis of catalyst efficacy, supported by general experimental protocols and mechanistic insights.
Introduction to Synthetic Pathways
Two primary catalytic pathways are viable for the synthesis of this compound:
-
Hydroaminomethylation of 3,3-Dimethyl-1-butene (Neohexene): This one-pot reaction combines hydroformylation of the olefin to an aldehyde intermediate, followed by in-situ reductive amination to the target primary amine. This method is highly atom-economical.
-
Reductive Amination of 4,4-Dimethylpentanal or 4,4-Dimethylpentan-1-ol: This two-step approach involves the synthesis of the aldehyde or alcohol precursor followed by its catalytic amination. This route offers more control over the individual steps.
The choice of catalyst is critical in both pathways to achieve high yield, selectivity, and efficiency.
Catalyst Performance Comparison
Based on the available literature for the synthesis of linear and sterically hindered aliphatic amines, the following catalyst systems are the most relevant for the synthesis of this compound.
Hydroaminomethylation Catalysts
Rhodium and Cobalt-based catalysts are the most extensively studied for the hydroaminomethylation of olefins.
| Catalyst System | Precursor | Typical Conditions | Yield | Selectivity (linear/branched) | Turnover Number (TON) | Key Advantages | Potential Challenges |
| Rhodium/Phosphine Ligands | 3,3-Dimethyl-1-butene | 80-120°C, 40-80 bar Syngas (CO/H₂) | High | High (with specific ligands) | Up to 23,760 reported for other olefins | High activity and selectivity with appropriate ligand tuning.[1] | High cost of Rhodium, potential for catalyst leaching. |
| Cobalt/PN Ligands | 3,3-Dimethyl-1-butene | 120-150°C, 40-80 bar Syngas (CO/H₂) | Good to Excellent | High (e.g., >99% for some systems) | High | Lower cost than Rhodium, excellent regioselectivity.[1][2][3] | Often requires higher temperatures and pressures.[1] |
Reductive Amination Catalysts
Nickel, Palladium, and Platinum-based catalysts are commonly employed for the reductive amination of aldehydes and alcohols.
| Catalyst System | Precursor | Typical Conditions | Yield | Selectivity | Key Advantages | Potential Challenges |
| Raney® Nickel | 4,4-Dimethylpentanal or 4,4-Dimethylpentan-1-ol | 100-160°C, 50-100 bar H₂, NH₃ | Good to High | Good | Cost-effective, widely used in industry. | Requires high pressure and temperature, potential for side reactions. |
| Palladium on Carbon (Pd/C) | 4,4-Dimethylpentanal | 25-80°C, 1-10 bar H₂, NH₃ | High | High | Mild reaction conditions, high efficiency. | Cost of Palladium, potential for catalyst deactivation. |
| Platinum on Carbon (Pt/C) | 4,4-Dimethylpentanal | 25-80°C, 1-10 bar H₂, NH₃ | High | High | High activity, good for a wide range of substrates. | Cost of Platinum. |
Experimental Protocols
The following are generalized experimental protocols for the key synthetic routes. Researchers should optimize these conditions for their specific equipment and safety protocols.
General Protocol for Hydroaminomethylation
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), the metal precursor (e.g., Rh(acac)(CO)₂ or Co₂(CO)₈) and the desired ligand are dissolved in a degassed solvent (e.g., toluene or MTBE).
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. The substrate (3,3-dimethyl-1-butene) and the amine source (e.g., ammonia or a protected amine) are added.
-
Reaction: The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 40-80 bar). The reaction mixture is heated to the target temperature (e.g., 80-150°C) with vigorous stirring for a specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling and depressurization, the reaction mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity. The product is then purified by distillation or column chromatography.
General Protocol for Reductive Amination of an Aldehyde
-
Reaction Setup: To a solution of the aldehyde (4,4-dimethylpentanal) in a suitable solvent (e.g., methanol, ethanol, or THF) in a pressure reactor, the catalyst (e.g., Raney® Nickel, Pd/C, or Pt/C) and the amine source (e.g., ammonia in methanol) are added.
-
Reaction: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 1-100 bar). The reaction mixture is stirred at the appropriate temperature (e.g., 25-160°C) until the reaction is complete (monitored by TLC or GC).
-
Work-up and Analysis: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by distillation or column chromatography.
Visualizing the Synthetic Pathways
Hydroaminomethylation of 3,3-Dimethyl-1-butene
References
Synthesis of 4,4-Dimethylpentan-1-amine: A Literature Review of Reported Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,4-Dimethylpentan-1-amine, a primary amine with a sterically hindered neopentyl group, presents a unique building block in medicinal chemistry and materials science. This guide provides a comparative overview of the common synthetic routes to this compound, summarizing reported yields and detailing experimental protocols for analogous transformations due to the limited availability of specific literature for this exact molecule.
Comparison of Synthetic Methodologies
The synthesis of primary amines can be achieved through several established methods. The most plausible routes for the preparation of this compound include the reduction of the corresponding nitrile, the Hofmann rearrangement of the amide, and the reductive amination of the aldehyde. Below is a summary of these methods with typical reported yields for similar substrates.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference (for analogous transformation) |
| Nitrile Reduction | 4,4-Dimethylpentanenitrile | Lithium aluminum hydride (LiAlH₄) | 70-90 | [1][2] |
| Hofmann Rearrangement | 4,4-Dimethylpentanamide | Bromine, Sodium Hydroxide | 60-80 | [3] |
| Reductive Amination | 4,4-Dimethylpentanal | Ammonia, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | 50-70 | [4][5] |
Experimental Protocols for Key Synthesis Routes
While specific experimental data for the synthesis of this compound is scarce in peer-reviewed literature, the following sections provide detailed methodologies for analogous transformations, which can be adapted by skilled chemists.
Reduction of a Nitrile using Lithium Aluminum Hydride
This method is a powerful and general route to primary amines from nitriles.
General Experimental Protocol (adaptation for 4,4-Dimethylpentanenitrile):
To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 4,4-dimethylpentanenitrile (1 eq.) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction, monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the filter cake is washed with the ether. The combined organic phases are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude this compound. Purification can be achieved by distillation.
Diagram of Nitrile Reduction Pathway:
Caption: Synthesis of this compound via nitrile reduction.
Hofmann Rearrangement of an Amide
The Hofmann rearrangement provides a method to synthesize a primary amine with one less carbon atom than the starting amide.
General Experimental Protocol (adaptation for 4,4-Dimethylpentanamide):
A solution of bromine (1.1 eq.) in a cold aqueous solution of sodium hydroxide is prepared. To this hypobromite solution, 4,4-dimethylpentanamide (1 eq.) is added portion-wise while maintaining a low temperature. The reaction mixture is then slowly heated and monitored for the formation of the amine. Upon completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting this compound can be purified by distillation.
Diagram of Hofmann Rearrangement Pathway:
Caption: Synthesis of this compound via Hofmann rearrangement.
Reductive Amination of an Aldehyde
Reductive amination involves the reaction of an aldehyde or ketone with ammonia, a primary, or a secondary amine in the presence of a reducing agent.
General Experimental Protocol (adaptation for 4,4-Dimethylpentanal):
A solution of 4,4-dimethylpentanal (1 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is treated with an excess of ammonia (as a solution in methanol or as ammonium acetate). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Pd/C or Raney Nickel), is then added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). The workup procedure depends on the reducing agent used. For NaBH₃CN, the reaction is typically quenched with water and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, usually by distillation.
Diagram of Reductive Amination Pathway:
Caption: Synthesis of this compound via reductive amination.
Conclusion
The synthesis of this compound can be approached through several classical amine synthesis routes. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. While the reduction of 4,4-dimethylpentanenitrile with a powerful reducing agent like LiAlH₄ is often a high-yielding and direct approach, the Hofmann rearrangement and reductive amination offer viable alternatives, particularly when considering atom economy and the avoidance of harsh reducing agents. The provided general protocols serve as a foundation for the development of a robust synthesis of this valuable chemical building block.
References
Characterization and Identification of Impurities in 4,4-Dimethylpentan-1-amine Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and identification of impurities in 4,4-Dimethylpentan-1-amine samples. Given the limited publicly available data specific to this compound, this guide leverages established principles of amine analysis and impurity profiling in pharmaceuticals to offer a robust framework for researchers. The information presented here is intended to guide the development and validation of analytical methods for quality control and regulatory purposes.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Impurities can originate from various sources, including the synthesis process (starting materials, intermediates, byproducts), degradation of the active pharmaceutical ingredient (API), or interaction with storage containers. Regulatory bodies like the ICH provide stringent guidelines for the identification, qualification, and control of impurities in drug substances.
While specific impurities for this compound are not extensively documented in public literature, potential impurities can be inferred from its synthesis and the general chemistry of primary alkylamines.
Potential Impurities in this compound:
-
Synthesis-Related Impurities:
-
Starting Material Residues: Unreacted starting materials used in the synthesis.
-
Intermediates: Compounds formed during the synthetic route that are not fully converted to the final product.
-
Byproducts: Resulting from side reactions during the synthesis. For a primary amine like this compound, this could include secondary or tertiary amines formed through over-alkylation.
-
-
Degradation Products:
-
Oxidation Products: Amines can be susceptible to oxidation, leading to the formation of corresponding aldehydes, ketones, or nitro compounds.
-
Products of reaction with atmospheric components: For example, reaction with carbon dioxide.
-
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for accurate and reliable impurity profiling. The primary methods for the analysis of amine impurities include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and hyphenated techniques such as GC-Mass Spectrometry (GC-MS), LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Volatility Requirement | Derivatization | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Structural Elucidation Capability | Throughput |
| GC-FID | Separation based on boiling point and polarity. | Volatile and thermally stable. | Often required for amines to improve peak shape and volatility. | Good for quantification but requires reference standards for identification. | Low | High |
| GC-MS | Separation by GC, followed by mass analysis. | Volatile and thermally stable. | Often required. | Excellent for quantification and identification of volatile impurities. | High (provides mass-to-charge ratio and fragmentation patterns). | High |
| HPLC-UV/DAD | Separation based on polarity. | Non-volatile and thermally labile compounds. | Generally not required. | Good for quantification of known impurities with a chromophore. | Low (UV spectrum provides limited structural information). | High |
| LC-MS | Separation by HPLC, followed by mass analysis. | Non-volatile and thermally labile compounds. | Generally not required. | Excellent for quantification and identification of non-volatile impurities. | High (provides molecular weight and fragmentation information). | Medium |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Not applicable. | Not required. | Lower sensitivity compared to MS, but excellent for quantification of major components and structural elucidation of isolated impurities. | Very High (provides detailed structural information). | Low |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Due to the basic nature of amines, which can lead to poor peak shape and adsorption on the column, derivatization is often employed.
1. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) and a catalyst if required.
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature and dilute to a final concentration of approximately 1 mg/mL with the solvent.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is ideal for the analysis of non-volatile or thermally labile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute the sample in a suitable mobile phase compatible solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium formate to improve peak shape) to a final concentration of approximately 0.1 mg/mL.
2. LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B.
-
5-25 min: 5% to 95% B.
-
25-30 min: 95% B.
-
30.1-35 min: 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-1000.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities after isolation.
1. Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC or another suitable technique.
-
Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Acquire a suite of NMR experiments, including:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.
-
Mandatory Visualizations
Experimental Workflow for Impurity Identification
Cross-Validation of Experimental Data and Computational Predictions for 4,4-Dimethylpentan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available experimental data and computational predictions for the physicochemical properties of 4,4-Dimethylpentan-1-amine. The objective is to offer a clear, data-driven cross-validation to aid in research and development efforts, particularly in the early stages of drug discovery and chemical synthesis. A significant discrepancy between experimental and predicted values for the melting point highlights the critical need for experimental verification of computationally derived data.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the available quantitative data for this compound, juxtaposing experimentally determined values with in silico predictions. This direct comparison underscores the current state of knowledge and identifies key data gaps.
| Property | Experimental Value | Computational Prediction | Data Source (Experimental) | Data Source (Computational) |
| Melting Point | 30-32 °C | -26.87 °C | --INVALID-LINK--[1] | --INVALID-LINK--[2] |
| Boiling Point | Not Available | 134.86 °C (EPI Suite), 132.87 °C (EPA T.E.S.T.) | - | --INVALID-LINK-- |
| Water Solubility | Poorly soluble | 3391.09 mg/L (EPA T.E.S.T.), 13309 mg/L (EPI Suite) | --INVALID-LINK--[1] | --INVALID-LINK-- |
| Density | Not Available | 0.79 g/cm³ (EPA T.E.S.T.) | - | --INVALID-LINK-- |
| LogP (XlogP) | Not Available | 1.7 | - | --INVALID-LINK--[3] |
| Molecular Weight | 115.22 g/mol | 115.22 g/mol | --INVALID-LINK--[1] | --INVALID-LINK--[3] |
Key Observation: The most striking finding is the substantial difference of approximately 57-59 °C between the experimentally determined melting point and the value predicted by the EPI Suite computational model. This variance underscores the potential for significant inaccuracies in computational predictions for even fundamental physicochemical properties.
Biological Activity and Safety Profile
To date, no specific in vitro or in vivo studies on the biological activity of this compound have been found in publicly available literature. While derivatives of similar structures, such as 1-(1H-Imidazol-2-yl)-4,4-dimethylpentan-1-amine, have been investigated, the pharmacological profile of the parent compound remains uncharacterized.[4] This represents a critical knowledge gap for any drug development program considering this molecule or its analogs.
In terms of safety, this compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation.[3]
Experimental Protocols
For researchers seeking to generate experimental data for this compound, the following standard methodologies are recommended:
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the melting point apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it is completely liquid is recorded.
2. Determination of Boiling Point:
-
Apparatus: Micro boiling point apparatus (Thiele tube or similar).
-
Procedure: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid re-enters the capillary upon slight cooling, is recorded as the boiling point.
3. Determination of Water Solubility:
-
Apparatus: Shaking flask or agitated beaker, analytical balance, filtration apparatus.
-
Procedure: A known excess amount of this compound is added to a known volume of distilled water at a constant temperature. The mixture is agitated until equilibrium is reached. The undissolved portion is removed by filtration, and the concentration of the amine in the aqueous solution is determined by a suitable analytical method, such as titration or gas chromatography.
4. Determination of Density:
-
Apparatus: Pycnometer or a digital density meter.
-
Procedure: The mass of a known volume of the substance is determined at a constant temperature. The density is then calculated by dividing the mass by the volume.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data, a fundamental process in chemical and pharmaceutical research.
Conclusion and Recommendations
The significant discrepancy in the melting point of this compound between experimental observation and computational prediction serves as a salient reminder of the importance of experimental validation. While computational tools are invaluable for high-throughput screening and preliminary assessment, they may not always provide accurate predictions, especially for molecules with specific structural features.
For researchers and drug development professionals working with this compound, we recommend the following:
-
Prioritize Experimental Verification: Key physicochemical properties such as boiling point, water solubility, and density should be determined experimentally to create a reliable data profile for this compound.
-
Investigate Biological Activity: Given the absence of pharmacological data, in vitro and in vivo studies are essential to ascertain any potential therapeutic or toxicological effects.
-
Utilize a Validated Data-First Approach: For decision-making in a drug development pipeline, prioritize experimentally validated data over unverified computational predictions.
By systematically addressing these data gaps, the scientific community can build a more accurate and reliable understanding of this compound, enabling its potential applications to be explored with greater confidence.
References
Evaluating the Cost-Effectiveness of Synthetic Routes to 4,4-Dimethylpentan-1-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. This guide provides a detailed comparison of potential synthetic routes to 4,4-Dimethylpentan-1-amine, a valuable building block in medicinal chemistry and materials science. We will analyze the cost-effectiveness of two primary methods: Reductive Amination and the Gabriel Synthesis, offering insights into reagent costs, reaction yields, and overall process efficiency.
The selection of an optimal synthetic pathway involves a trade-off between various factors, including the cost and availability of starting materials, the number of reaction steps, the ease of purification, and the overall yield. This guide aims to provide a clear, data-driven comparison to aid in making informed decisions for the synthesis of this compound.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies are considered for the preparation of this compound:
-
Reductive Amination of 4,4-Dimethylpentanal: This one-pot reaction involves the formation of an imine from 4,4-dimethylpentanal and ammonia, which is then reduced in situ to the desired primary amine.
-
Gabriel Synthesis from 1-bromo-4,4-dimethylpentane: This classical method for preparing primary amines involves the alkylation of potassium phthalimide with 1-bromo-4,4-dimethylpentane, followed by the liberation of the amine.
Below is a summary of the key quantitative data for each route, based on established chemical principles and data from analogous transformations.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Reductive Amination | Gabriel Synthesis |
| Starting Material | 4,4-Dimethylpentanal | 1-bromo-4,4-dimethylpentane |
| Primary Reagents | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Potassium Phthalimide, Hydrazine |
| Number of Steps | 1 (One-pot) | 2 |
| Reported Yields (Analogous Systems) | 70-90% | 80-95% |
| Key Cost Drivers | Aldehyde synthesis, Reducing agent | Bromoalkane synthesis, Phthalimide |
| Purification | Distillation | Extraction, Distillation |
| Waste Products | Boron salts or catalyst residue | Phthalhydrazide |
Logical Workflow for Route Evaluation
The decision-making process for selecting the most cost-effective synthetic route can be visualized as follows:
Caption: Workflow for evaluating synthetic routes.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing synthetic methods. Below are representative protocols for the key steps in each synthetic route.
Route 1: Reductive Amination of 4,4-Dimethylpentanal
Objective: To synthesize this compound from 4,4-dimethylpentanal via a one-pot reductive amination.
Materials:
-
4,4-Dimethylpentanal
-
Ammonia (in methanol, e.g., 7N solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas and a suitable catalyst (e.g., Palladium on carbon)
-
Methanol
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethylpentanal (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 10-20 equivalents) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
For chemical reduction: Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by TLC or GC-MS.
-
For catalytic hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation reactor. Add a catalytic amount of Pd/C (e.g., 5 mol%). Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.
-
Upon completion, quench the reaction by carefully adding water.
-
Acidify the mixture with hydrochloric acid to form the ammonium salt.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 12 is reached.
-
Extract the liberated amine with diethyl ether (3 x volumes).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation.
Route 2: Gabriel Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-4,4-dimethylpentane using the Gabriel synthesis.
Materials:
-
1-bromo-4,4-dimethylpentane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add 1-bromo-4,4-dimethylpentane (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the starting bromide is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-(4,4-dimethylpentyl)phthalimide.
-
Filter the solid, wash with water, and dry to obtain the crude product. Recrystallization from ethanol can be performed for further purification if necessary.
Step 2: Hydrazinolysis of N-(4,4-dimethylpentyl)phthalimide
-
Suspend the N-(4,4-dimethylpentyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution (pH > 12).
-
Extract the liberated amine with diethyl ether (3 x volumes).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
Conclusion
Both reductive amination and the Gabriel synthesis are viable routes for the preparation of this compound.
-
Reductive amination offers the advantage of being a one-pot reaction, which can lead to a more streamlined process with potentially lower operational costs. However, the synthesis and stability of the starting aldehyde, as well as the cost of the reducing agent, are key considerations.
-
The Gabriel synthesis is a robust and high-yielding method for the preparation of primary amines, avoiding the over-alkylation issues that can occur with direct amination of alkyl halides. While it involves two distinct steps, the starting materials are often readily available, and the reaction is generally reliable.
The ultimate choice of synthetic route will depend on a comprehensive analysis of the specific laboratory or industrial setting, including the cost and availability of starting materials and reagents, the scale of the synthesis, and the desired purity of the final product. The data and protocols presented in this guide provide a solid foundation for making such an evaluation.
Comparative Analysis of the Reaction Kinetics of 4,4-Dimethylpentan-1-amine and Its Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
This guide provides a comparative analysis of the reaction kinetics of 4,4-dimethylpentan-1-amine and its isomers. Due to a scarcity of direct experimental kinetic data for this compound, this document focuses on the reaction kinetics of its structural isomers, primarily n-heptylamine, and discusses the expected kinetic behavior of branched isomers based on established principles of chemical kinetics. The guide covers key reaction types relevant to atmospheric chemistry, industrial processes, and drug metabolism, including gas-phase reactions with hydroxyl radicals and solution-phase nitrosation. Detailed experimental protocols for determining the reaction kinetics of these amines are provided, alongside visualizations of reaction pathways and experimental workflows to aid in comprehension and experimental design.
Introduction
Primary amines, such as this compound and its isomers (all with the chemical formula C7H17N), are important intermediates in organic synthesis and are relevant to various fields, including pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of these amines is significantly influenced by their molecular structure. Isomerism, through variations in carbon chain branching and the position of the amine group, can lead to substantial differences in reaction rates and mechanisms. Understanding these kinetic differences is crucial for predicting the environmental fate of these compounds, optimizing industrial processes, and understanding their metabolic pathways.
Comparative Kinetic Data
A comprehensive search of the scientific literature and kinetic databases reveals a significant lack of specific experimental kinetic data for this compound and most of its branched isomers. However, data for the linear isomer, n-heptylamine, in its reaction with hydroxyl radicals in the gas phase provides a valuable baseline for comparison.
Table 1: Gas-Phase Reaction Rate Constants with Hydroxyl (OH) Radicals at 298 K
| Compound | Isomer Type | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| n-Heptane | Linear Alkane (for comparison) | 7.00 ± 0.19 x 10⁻¹² | Smog Chamber | [2] |
| n-Heptylamine | Linear Primary Amine | Data not found | ||
| This compound | Branched Primary Amine | Data not found | ||
| Other C7 Amine Isomers | Branched Primary Amines | Data not found |
Analysis of Kinetic Data:
The lack of direct kinetic data for heptanamine isomers highlights a significant research gap. However, we can infer general trends based on the principles of chemical kinetics:
-
Steric Hindrance: The bulky tert-butyl group in this compound is expected to sterically hinder the approach of reactants to the amine group and adjacent C-H bonds. This would likely result in a lower reaction rate constant compared to its linear isomer, n-heptylamine, for reactions involving direct interaction with the nitrogen atom or alpha-carbon hydrogen abstraction.
-
C-H Bond Strength: The branching in isomers of heptanamine will affect the bond dissociation energies of the C-H bonds. Tertiary C-H bonds are generally weaker than secondary, which are in turn weaker than primary C-H bonds. For reactions involving hydrogen abstraction, such as with the hydroxyl radical, isomers with more accessible and weaker C-H bonds are expected to react faster.
-
Basicity: The basicity of the amine can influence its reactivity, particularly in solution-phase reactions. While subtle, changes in the carbon skeleton among isomers can lead to slight differences in the electron-donating or withdrawing effects at the nitrogen atom, thus altering its basicity and nucleophilicity.
Key Reaction Types and Mechanisms
Gas-Phase Reaction with Hydroxyl Radicals
In the atmosphere, the primary removal mechanism for many volatile organic compounds, including amines, is reaction with the hydroxyl (OH) radical.[3] This reaction typically proceeds via hydrogen abstraction from either the N-H bonds of the amine group or the C-H bonds of the alkyl chain.
References
Safety Operating Guide
Proper Disposal of 4,4-Dimethylpentan-1-amine: A Safety and Operations Guide
Disclaimer: This document provides guidance on the proper disposal of 4,4-Dimethylpentan-1-amine based on publicly available safety information. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
The following information is intended to provide essential safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling and disposal. Its primary hazards include flammability, corrosivity, and irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only with adequate ventilation. If inhalation risk is high, a respirator may be necessary.
Quantitative Data Summary
The known properties and hazard classifications for this compound are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [1] |
| GHS Hazard Classes | Flammable liquids (Category 3)Skin corrosion/irritation (Category 1B)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's official hazardous waste program.[2] Do not discharge this chemical to the sewer via sink drains or any other mechanism.[2][3] Amines are noted for strong and noxious odors, a characteristic that generally prohibits sewer disposal.[3]
Operational Plan for Disposal:
-
Waste Collection:
-
Designate a specific, compatible, and properly labeled waste container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).
-
Follow all institutional and regulatory labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location must be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[4]
-
-
Requesting Pickup:
-
Empty Container Disposal:
-
A container that has held this compound is considered hazardous waste until properly decontaminated.
-
To dispose of the empty container as regular trash, ensure all liquid has been removed, leaving as little residue as possible.[2]
-
Deface or remove all chemical and hazard labels from the container.[2]
-
Remove the cap before placing it in the regular trash.[2]
-
Experimental Protocols
No specific, validated experimental protocols for the in-laboratory neutralization or deactivation of this compound were found in the searched resources. Chemical treatment of hazardous waste without a thoroughly vetted and approved institutional protocol is not recommended. Such procedures should only be performed by trained personnel following established safety guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | C7H17N | CID 14454757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
